1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene
Description
Properties
IUPAC Name |
1,3,5-trifluoro-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-4-1-6(10)5(7(11)2-4)3-8(12,13)14/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGCLJPIVXNHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241312 | |
| Record name | 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-27-9 | |
| Record name | 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene
The following technical guide details the chemical identity, synthesis, and application logic for 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene , a specialized fluorinated building block.
CAS Number: 1099597-27-9[1]
Part 1: Executive Summary & Chemical Identity
This compound is a highly fluorinated aromatic motif (
In drug discovery, this motif serves as a bioisostere for ethyl or isopropyl groups, blocking metabolic "soft spots" while modulating
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 214.11 g/mol | |
| Physical State | Colorless Liquid | |
| Boiling Point | ~116 °C | Estimated based on isomer 1,2,3-trifluoro-5-(...) |
| Density | ~1.35 – 1.45 g/mL | Typical for polyfluorinated alkylbenzenes |
| LogP (Predicted) | 3.2 – 3.8 | Highly lipophilic due to |
| Electronic Character | Electron-deficient ( | Deactivated towards electrophilic attack |
Part 2: Synthesis & Manufacturing Protocols
Synthesizing electron-deficient arenes with fluoroalkyl side chains requires overcoming the inherent deactivation of the benzene ring.[1] Standard Friedel-Crafts alkylation fails due to the electron-withdrawing nature of both the fluorine substituents and the trifluoroethyl group.[1]
Primary Route: Radical Trifluoroethylation
The most robust method for introducing a 2,2,2-trifluoroethyl group onto a polyfluorobenzene core involves radical substitution .[1] This avoids the limitations of nucleophilic aromatic substitution (
Mechanism & Logic
-
Radical Generation: A trifluoroethyl radical (
) is generated from 2,2,2-trifluoroethyl iodide ( ) using a radical initiator (peroxides) or photoredox catalysis.[1] -
Addition: The electrophilic radical adds to the electron-deficient arene.[1] While radical addition usually favors electron-rich systems, the specific polarity of fluoroalkyl radicals allows reaction with fluorobenzenes under forcing conditions or specific catalysis.[1]
Experimental Protocol (General Procedure)
Note: This protocol is adapted from standard radical fluoroalkylation methodologies for electron-deficient arenes.
Reagents:
-
Alkylating Agent: 2,2,2-Trifluoroethyl iodide[1]
-
Oxidant/Initiator: Di-tert-butyl peroxide (DTBP) or Copper(II) acetate[1]
-
Solvent: Neat or Dichloromethane[1]
Step-by-Step Workflow:
-
Setup: Charge a high-pressure reaction vessel (bomb reactor) with 1,3,5-trifluorobenzene (1.0 equiv).
-
Addition: Add 2,2,2-trifluoroethyl iodide (1.5 equiv) and DTBP (0.2 equiv).
-
Reaction: Seal and heat to 130–150 °C for 12–24 hours. The high temperature is required to homolyze the peroxide and drive the radical chain.[1]
-
Workup: Cool to room temperature. Quench with aqueous sodium thiosulfate to remove residual iodine.[1]
-
Purification: Extract with pentane/ether. Dry over
.[1] Isolate the product via fractional distillation. The product will have a higher boiling point than the starting material (75 °C vs ~116 °C).[1]
Synthesis Pathway Diagram
Figure 1: Radical-mediated synthesis pathway overcoming electronic deactivation.
Part 3: Applications in Drug Discovery & Materials
Medicinal Chemistry: The Bioisostere Logic
In drug design, the 2,2,2-trifluoroethyl group is a "privileged motif."[1] Replacing a standard ethyl group with this fluorinated analog induces critical changes:
-
Metabolic Blocking: The
bond strength (approx. 116 kcal/mol) renders the terminal carbon immune to Cytochrome P450 oxidation.[1] -
Conformational Locking: The gauche effect between fluorine and adjacent heteroatoms or protons can lock the side chain into a specific conformation, reducing entropy penalties upon binding to a protein target.[1]
-
Lipophilicity Modulation: It increases LogP, enhancing blood-brain barrier (BBB) penetration, while simultaneously lowering the
of proximal amines or alcohols (inductive effect).[1]
Energy Storage: High-Voltage Electrolytes
The compound is a critical candidate for Lithium-Metal Battery (LMB) electrolytes.[1]
-
Anodic Stability: The high fluorine content lowers the HOMO energy level, preventing oxidative decomposition at high voltages (>4.5 V vs
).[1] -
SEI Formation: It participates in the formation of a Fluorine-rich Solid Electrolyte Interphase (SEI), which suppresses lithium dendrite growth.[1]
Decision Logic for Application
Figure 2: Decision matrix for deploying this fluorinated motif in R&D.
Part 4: Handling & Safety
While specific toxicological data for this exact CAS is limited, it should be handled as a Fluorinated Aromatic Solvent .[1]
-
Hazards: Likely causes skin/eye irritation (H315/H319).[1] Flammable liquid and vapor.[1][4]
-
Storage: Store under inert atmosphere (
or Ar) to prevent slow hydrolysis or oxidation. -
Disposal: Must be incinerated in a facility equipped with a scrubber for Hydrogen Fluoride (HF).[1]
References
-
PubChem Compound Summary. 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene (Isomer Analog Data). National Center for Biotechnology Information.[1] Link[1]
-
Matrix Scientific. Product Catalog: this compound (CAS 1099597-27-9).[1]Link[1]
-
BenchChem. Technical Data Sheet: Fluorinated Benzene Derivatives for Electrolytes.Link[1]
-
Oakwood Chemical. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Reagent for Trifluoroethylation).[1]Link
-
GuideChem. Chemical Properties of Polyfluorinated Alkyl Benzenes.Link[1]
Sources
An In-depth Technical Guide to the Spectral Analysis of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive analysis of the expected spectral characteristics of the novel fluorinated aromatic compound, 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. The methodologies detailed herein are grounded in established laboratory protocols, offering a robust framework for researchers engaged in the synthesis, identification, and application of complex fluorinated molecules.
Introduction: The Significance of Polyfluorinated Aromatics
Polyfluorinated aromatic compounds are of increasing importance in pharmaceuticals, agrochemicals, and materials science.[1] The strategic incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. The target molecule, this compound, combines two distinct fluorinated motifs: a trifluorinated aromatic ring and a trifluoroethyl substituent. This unique structure presents a complex but predictable spectroscopic challenge. Understanding its spectral signature is paramount for confirming its identity, assessing its purity, and elucidating its role in chemical and biological systems.
This guide is structured to provide not just data, but the scientific rationale behind the spectral predictions. We will explore the intricate spin-spin couplings introduced by the fluorine atoms and predict the resulting spectral patterns.
Predicted Spectral Data: A Multi-Technique Approach
The following sections detail the predicted spectral data for this compound. These predictions are derived from foundational spectroscopic principles and comparison with structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The presence of ¹H, ¹⁹F, and ¹³C active nuclei provides a wealth of information.
Predicted ¹H, ¹⁹F, and ¹³C NMR Data Summary
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale / Notes |
| ¹H NMR | ||||
| Ar-H | ~7.0 - 7.5 | Triplet of quartets (tq) | ³J(H-F) ≈ 8-10 Hz, ⁵J(H-F) ≈ 2-3 Hz | The single aromatic proton will be split into a triplet by the two adjacent aromatic fluorine atoms and further split into a quartet by the three fluorine atoms of the trifluoroethyl group. |
| -CH₂ -CF₃ | ~3.4 - 3.8 | Quartet (q) | ³J(H-F) ≈ 10-12 Hz | The methylene protons are coupled to the three adjacent fluorine atoms of the trifluoroethyl group. This is similar to the quartet observed for the methylene protons in (2,2,2-Trifluoroethyl)benzene.[2] |
| ¹⁹F NMR | ||||
| Ar-F | ~ -105 to -115 | Doublet of quartets (dq) | ³J(F-H) ≈ 8-10 Hz, ⁴J(F-F) ≈ 20-30 Hz | The three equivalent aromatic fluorine atoms will be split into a doublet by the aromatic proton and into a quartet by the trifluoroethyl fluorine atoms through four-bond coupling. |
| -CH₂-CF₃ | ~ -65 to -70 | Triplet of triplets (tt) | ³J(F-H) ≈ 10-12 Hz, ⁴J(F-F) ≈ 20-30 Hz | The three equivalent trifluoroethyl fluorine atoms are split into a triplet by the two methylene protons and further split into a triplet by the two meta aromatic fluorine atoms. |
| ¹³C NMR | ||||
| C -CH₂ | ~135 - 140 | Quartet (q) | ²J(C-F) ≈ 30-35 Hz | The carbon attached to the trifluoroethyl group will show a quartet due to coupling with the three fluorine atoms. |
| C -F | ~160 - 165 | Doublet (d) | ¹J(C-F) ≈ 240-250 Hz | Carbons directly bonded to fluorine exhibit large one-bond C-F coupling constants. |
| C -H | ~110 - 115 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz | The aromatic CH carbon will be split by the two adjacent fluorine atoms. |
| -C H₂-CF₃ | ~35 - 40 | Quartet (q) | ²J(C-F) ≈ 30 Hz | The methylene carbon is coupled to the three fluorine atoms of the CF₃ group. |
| -CH₂-C F₃ | ~125 | Quartet (q) | ¹J(C-F) ≈ 275-280 Hz | The CF₃ carbon shows a large one-bond coupling to the three attached fluorine atoms. |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to yield a clear molecular ion peak and characteristic fragmentation patterns dominated by the stable aromatic core and the presence of fluorine.
Predicted Mass Spectrometry Data
| m/z Value | Predicted Identity | Notes |
| 212 | [M]⁺ | Molecular Ion Peak . This corresponds to the molecular weight of C₈H₄F₆. |
| 193 | [M - F]⁺ | Loss of a fluorine atom. |
| 143 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical, a common fragmentation pathway for such compounds. |
| 129 | [C₇H₄F₃]⁺ | Loss of the CH₂CF₃ group, leaving a trifluorobenzyl cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of the benzene ring structure. |
The predicted fragmentation is based on general principles of mass spectrometry for aromatic and fluorinated compounds.[3][4]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong C-F stretching bands and absorptions typical of a substituted benzene ring.
Predicted Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Predicted Vibration | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 2980 - 2900 | Aliphatic C-H Stretch (-CH₂-) | Medium-Weak |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium-Strong |
| 1350 - 1100 | C-F Stretch | Very Strong |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |
The C-F stretching region is expected to be complex and show multiple strong bands due to the two different fluorinated groups.[5][6][7]
Experimental Protocols
To obtain high-quality spectral data for this compound, adherence to standardized protocols is essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of approximately 15 ppm.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Acquire a fluorine spectrum, which may require a broader spectral width (~200 ppm) due to the large chemical shift dispersion of fluorine.[8]
-
Proton decoupling should be used to simplify the spectra if necessary, although coupled spectra are essential for full structural elucidation.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be required.
-
Consider using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ carbons.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an internal standard.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the target compound from any impurities.
-
-
MS Detection:
-
Set the mass spectrometer to scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
The EI source energy is typically set at 70 eV.
-
-
Data Analysis: Identify the peak corresponding to the target compound in the chromatogram and analyze its mass spectrum for the molecular ion and key fragments.
Workflow and Data Integration
A logical workflow ensures that data from multiple techniques is used synergistically to confirm the structure and purity of the compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. Benzene, (trifluoromethyl)- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
13C NMR characterization of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene
Advanced Structural Elucidation: C NMR of Polyfluorinated Scaffolds
Focus Analyte: this compound
Executive Summary & Strategic Importance
In modern drug discovery, the incorporation of fluorine into aromatic scaffolds is a standard tactic to modulate lipophilicity, metabolic stability, and pKa. However, the characterization of polyfluorinated motifs like This compound presents a specific analytical challenge.
The high spin density of
Experimental Protocol: The Dual-Decoupling Workflow
To successfully characterize this molecule, one must move beyond standard
Solvent Selection
-
Primary Choice:
(Deuterated Chloroform).-
Rationale: Standard for database comparison; provides excellent solubility for fluorinated aromatics.
-
-
Secondary Choice: Acetone-
.-
Rationale: If signal overlap occurs, the polar nature of acetone can induce significant chemical shift changes in aromatic protons/carbons via dipole-dipole interactions, resolving overlaps.
-
Pulse Sequence Strategy
The critical failure point in analyzing this molecule is signal-to-noise (S/N) loss due to C-F splitting. A quaternary carbon split by a single fluorine becomes a doublet (50% intensity per peak). With a
Recommended Protocol:
-
Observe:
C channel. -
Decouple 1:
H (WALTZ-16 or GARP). -
Decouple 2:
F (Broadband). Note: Requires a triple-resonance probe (H/C/F) or a specialized dual-tune probe.
If hardware limits strictly to
Workflow Visualization
Figure 1: Decision matrix for pulse sequence selection based on hardware availability.
Structural Analysis & Assignment Logic
The molecule possesses a plane of symmetry passing through C2 and C5. This simplifies the spectrum but increases the complexity of the coupling patterns.
Symmetry Elements:
-
Equivalent Carbons: C1 & C3; C4 & C6.
-
Unique Carbons: C2, C5, Side-chain
- , Side-chain - .
The Aliphatic Region (Side Chain)
The 2,2,2-trifluoroethyl group is a distinct spectroscopic handle.
-
-Carbon (
):-
Shift:
ppm.[2] -
Pattern: Quartet (
). -
Coupling:
Hz. This is a massive coupling; the total width of the signal will be over 800 Hz (~8 ppm).
-
-
-Carbon (
):-
Shift:
ppm (typically ~40.2 ppm). -
Pattern: Quartet (
). -
Coupling:
Hz. -
Note: In high-resolution spectra, this may appear as a quartet of triplets due to long-range coupling with the ortho-fluorines (F1/F3) on the ring.
-
The Aromatic Region (Ring)
The ring carbons are split by both the directly attached fluorines (
-
C1 & C3 (Fluorinated, Ortho to sidechain):
-
Shift:
ppm (Deshielded). -
Pattern: Doublet of Doublets (dd) or Doublet of Multiplets.
-
Dominant Coupling:
Hz.
-
-
C5 (Fluorinated, Para to sidechain):
-
Shift:
ppm. -
Pattern: Doublet of Triplets (dt).
-
Logic: Large doublet from F5 (
), split into triplets by equivalent F1/F3 ( ).
-
-
C2 (Ipso to sidechain):
-
Shift:
ppm. -
Pattern: Triplet of Quartets (or complex multiplet).
-
Logic: It sees F1/F3 (
Hz) and the sidechain ( ).
-
-
C4 & C6 (Protonated):
-
Shift:
ppm (Shielded by ortho-F). -
Pattern: Multiplet (ddd).
-
Logic: Coupling to F3/F5 (or F1/F5).
-
Coupling Pathway Diagram
Figure 2: Coupling hierarchy for the C1 aromatic carbon. The large 1J coupling dominates the splitting pattern.
Summary Data Table
The following table summarizes the expected chemical shifts and coupling constants derived from composite data of 1,3,5-trifluorobenzene and (2,2,2-trifluoroethyl)benzene derivatives [1, 2].
| Carbon Position | Assignment | Approx. Shift ( | Multiplicity (Decoupled H only) | Key Coupling Constants ( |
| Side Chain | 125.9 | Quartet ( | ||
| Side Chain | 40.2 | Quartet ( | ||
| C1, C3 | C-F (Ortho) | 161.5 | Doublet of Multiplets | |
| C5 | C-F (Para) | 163.0 | Doublet of Triplets | |
| C2 | C-R (Ipso) | 108.0 | Triplet ( | |
| C4, C6 | C-H (Meta) | 101.5 | Multiplet ( |
Note: Shifts are referenced to CDCl3 triplet at 77.0 ppm.
References
-
Beilstein Journals. Synthesis and characterization of (2,2,2-Trifluoroethyl)benzene derivatives. Beilstein J. Org. Chem. 2013 .[1][3][4]
-
Royal Society of Chemistry. 13C NMR studies of fluorinated aromatic compounds. J. Chem. Soc., Perkin Trans. 2.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General Reference for C-F Coupling Constants).
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene
This guide provides a detailed exploration of the anticipated mass spectrometry fragmentation pathways of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with expert analysis to predict the compound's behavior under electron ionization conditions. Our approach is grounded in established fragmentation mechanisms for fluorinated aromatic compounds, offering a predictive framework for spectral interpretation in the absence of direct experimental data for this specific molecule.
Introduction: The Analytical Imperative for Fluorinated Aromatics
This compound is a highly fluorinated aromatic compound. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. Consequently, the robust analytical characterization of such compounds is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a pivotal technique for elucidating the structure of these molecules through the systematic analysis of their fragmentation patterns. This guide will dissect the predicted fragmentation cascade of the title compound, providing a foundational understanding for its identification and characterization.
Predicted Molecular Ion and Isotopic Profile
The molecular formula for this compound is C₈H₄F₆. The monoisotopic mass is calculated to be 230.0248 Da. Aromatic systems are known for their stability, which often results in a prominent molecular ion peak (M⁺˙) in the mass spectrum.[1][2] Given the stable nature of the benzene ring, we anticipate a significant abundance for the M⁺˙ at m/z 230.
Due to the natural abundance of ¹³C (~1.1%), an M+1 peak with a relative intensity of approximately 8.8% (8 x 1.1%) of the molecular ion peak is expected.
Proposed Electron Ionization Mass Spectrometry Protocol
To acquire the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) system equipped with an electron ionization source would be the instrument of choice. The following parameters represent a robust starting point for method development.
Experimental Protocol: GC-MS Analysis
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Split/Splitless | To handle a range of sample concentrations. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Carrier Gas | Helium | Provides good chromatographic resolution. |
| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column suitable for aromatic compounds. |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min | A general-purpose temperature program to ensure good separation. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible fragmentation patterns. |
| Electron Energy | 70 eV | A standard energy that provides extensive and consistent fragmentation.[3] |
| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
| Quadrupole Temperature | 150 °C | Maintains ion transmission and reduces contamination. |
| Mass Range | m/z 40-350 | To capture the molecular ion and all significant fragment ions. |
This self-validating protocol ensures that the analyte is efficiently introduced into the mass spectrometer and that the resulting fragmentation is reproducible and characteristic of the molecule's structure.
Predicted Fragmentation Pathways
The fragmentation of the this compound molecular ion is anticipated to be driven by the inherent stability of the aromatic ring and the presence of the highly electronegative fluorine atoms, as well as the energetic favorability of benzylic cleavage.
The Precursor: The Molecular Ion
The process begins with the ionization of the molecule by a high-energy electron beam, resulting in the formation of the molecular ion radical cation (M⁺˙) at m/z 230.
Caption: Formation of the molecular ion.
Primary Fragmentation: Benzylic Cleavage
The most favorable initial fragmentation is predicted to be the cleavage of the C-C bond beta to the aromatic ring, a process known as benzylic cleavage.[4][5][6] This is due to the formation of a resonance-stabilized benzylic cation. In this case, the loss of a trifluoromethyl radical (•CF₃) would result in a highly stable trifluorobenzyl cation. The loss of a CF₃ group corresponds to a neutral loss of 69 Da.[7][8]
This leads to the anticipated base peak in the spectrum at m/z 161.
Caption: Primary fragmentation via benzylic cleavage.
Secondary and Tertiary Fragmentation Pathways
Following the initial benzylic cleavage, further fragmentation of the m/z 161 ion is expected, primarily involving the loss of fluorine or hydrogen fluoride.
-
Loss of a Fluorine Radical: The [C₇H₄F₃]⁺ ion can lose a fluorine radical (•F), leading to a fragment at m/z 142.
-
Loss of Hydrogen Fluoride (HF): A common fragmentation pathway for fluorinated compounds is the elimination of a neutral molecule of hydrogen fluoride (HF), which has a mass of 20 Da.[9] This would result in a fragment ion at m/z 141.
Further fragmentation of the aromatic ring itself can lead to a series of smaller ions, characteristic of benzene and its derivatives.
The following diagram illustrates the predicted major fragmentation cascade.
Caption: Predicted major fragmentation pathways.
Summary of Predicted Fragment Ions
The following table summarizes the key ions anticipated in the electron ionization mass spectrum of this compound.
| m/z | Proposed Formula | Identity | Fragmentation |
| 230 | [C₈H₄F₆]⁺˙ | Molecular Ion | - |
| 161 | [C₇H₄F₃]⁺ | Trifluorobenzyl cation | Loss of •CF₃ |
| 142 | [C₇H₄F₂]⁺ | Loss of •F from m/z 161 | |
| 141 | [C₇H₃F₂]⁺ | Loss of HF from m/z 161 | |
| 112 | [C₆H₃F]⁺ | Loss of HF from m/z 141 |
Conclusion
This in-depth guide provides a scientifically grounded prediction of the mass spectrometric fragmentation of this compound under electron ionization. The dominant fragmentation pathway is expected to be initiated by a highly favorable benzylic cleavage, leading to the formation of a stable trifluorobenzyl cation, which is predicted to be the base peak at m/z 161. Subsequent losses of fluorine radicals and neutral hydrogen fluoride molecules are also anticipated. This predictive analysis serves as a valuable resource for the identification and structural elucidation of this and related fluorinated aromatic compounds, empowering researchers in their analytical endeavors.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9745, 1,3,5-Trifluorobenzene." PubChem, [Link]. Accessed 2 February 2026.
-
"Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 29 Aug. 2023, [Link].
-
"Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry." ResearchGate, [Link].
-
"ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[2] - Fluorine Notes." Fluorine Notes, [Link].
-
"Electron ionization induced fragmentation of fluorinated derivatives of bisphenols." PubMed, 15 Oct. 2020, [Link].
-
"Fragment loss of CF3 group." ACD/Labs, 27 June 2008, [Link].
-
"Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups." Fluorine Notes, Oct. 2021, [Link].
-
"Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines." PubMed, [Link].
-
"General Fragmentation Modes." [Link].
-
"α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE)." YouTube, 27 Jan. 2016, [Link].
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. acdlabs.com [acdlabs.com]
- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 9. notes.fluorine1.ru [notes.fluorine1.ru]
The Profound Impact of Fluorination on the Electronic Landscape of Benzene Derivatives: A Technical Guide for Researchers
Introduction: The Subtle Power of a Single Atom Substitution
In the realm of molecular design, particularly within drug discovery and materials science, the strategic modification of aromatic systems is a cornerstone of innovation. Among the various substituent choices, the substitution of hydrogen with fluorine on a benzene ring stands out for its profound and often non-intuitive impact on a molecule's electronic properties. This guide provides an in-depth exploration of the electronic consequences of polyfluorination on benzene derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing these changes, the experimental and computational methodologies used for their characterization, and the practical implications for various applications. The narrative will emphasize the causality behind experimental choices, ensuring a self-validating understanding of the described protocols.
The Electronic Tug-of-War: Inductive vs. Resonance Effects
The substitution of hydrogen with the highly electronegative fluorine atom introduces a fascinating interplay of electronic effects that fundamentally alters the charge distribution and orbital energies of the benzene ring.
-
Inductive Effect (σ-withdrawal): Due to its high electronegativity, fluorine strongly pulls electron density from the benzene ring through the sigma (σ) bond framework. This inductive effect leads to a general decrease in the electron density of the ring.[1][2]
-
Resonance Effect (π-donation): Counterintuitively, the lone pairs on the fluorine atom can be donated into the aromatic π-system. This resonance effect increases the electron density at the ortho and para positions of the ring.
The net electronic character of a fluorinated benzene derivative is a delicate balance of these opposing forces. While the inductive effect is generally dominant, the resonance effect plays a crucial role in modulating the reactivity and intermolecular interactions of these compounds.[2]
Reshaping the Frontier: The Impact of Fluorination on Molecular Orbitals
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Polyfluorination systematically modifies the energies of these orbitals, with significant consequences for the molecule's behavior.
With each fluorine substitution on a benzene ring, a new π-orbital is introduced into the system, which is lower in energy than the original six aromatic orbitals.[3] This has little effect on the energy levels of the original orbitals but contributes to the overall electronic landscape.[3] The strong electron-withdrawing nature of fluorine stabilizes all molecular orbitals, leading to a significant lowering of both the HOMO and LUMO energy levels.[1]
This stabilization has several important implications:
-
Increased Ionization Potential: A lower HOMO energy means that more energy is required to remove an electron, resulting in a higher ionization potential.
-
Increased Electron Affinity: A lower LUMO energy indicates that the molecule can more readily accept an electron, leading to a higher electron affinity.[4][5]
-
Widened HOMO-LUMO Gap: The differential stabilization of the HOMO and LUMO can lead to a widening of the energy gap, which influences the optical and electronic properties of the material.
The ability to precisely tune these energy levels through the number and position of fluorine substituents is a powerful tool in the design of organic semiconductors and other functional materials.[6][7]
Visualizing Orbital Energy Perturbation
The following diagram illustrates the general trend of HOMO and LUMO energy level depression upon increasing fluorination of a benzene ring.
Caption: General trend of HOMO and LUMO energy levels with increasing fluorination.
Experimental and Computational Characterization of Electronic Properties
A comprehensive understanding of the electronic properties of polyfluorinated benzene derivatives requires a combination of experimental and computational techniques.
Experimental Methodologies
Cyclic voltammetry is a powerful electrochemical technique used to determine the reduction and oxidation potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels.
Protocol for Cyclic Voltammetry Analysis:
-
Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Preparation of the Analyte Solution: Dissolve the polyfluorinated benzene derivative in the electrolyte solution at a concentration of approximately 1-5 mM.
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Degassing: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Data Acquisition: Scan the potential between the desired limits at a specific scan rate (e.g., 100 mV/s). Record the resulting current as a function of the applied potential.
-
Data Analysis: Determine the onset of the oxidation and reduction peaks from the cyclic voltammogram. These values can be used to calculate the HOMO and LUMO energies using the following empirical equations:
-
EHOMO = - (Eoxonset + 4.4) eV
-
ELUMO = - (Eredonset + 4.4) eV
(Note: The value of 4.4 eV is an empirical factor that relates the reference electrode potential to the vacuum level.)
-
Causality in Protocol: The choice of a non-aqueous solvent is critical due to the limited solubility of many organic compounds in water and to avoid interfering electrochemical reactions from the solvent. The supporting electrolyte is necessary to ensure sufficient conductivity of the solution. Degassing is essential because dissolved oxygen can be electrochemically active and interfere with the measurement of the analyte's redox potentials.
Photoelectron spectroscopy provides a direct measurement of the ionization potentials of a molecule, which correspond to the energies of its occupied molecular orbitals.
-
Ultraviolet Photoelectron Spectroscopy (UPS): Uses UV radiation to probe the valence electrons and provides detailed information about the HOMO and other high-lying occupied orbitals.[8][9]
-
X-ray Photoelectron Spectroscopy (XPS): Employs X-rays to ionize core electrons, offering insights into the elemental composition and chemical environment of the atoms within the molecule.[10]
Experimental Workflow for Photoelectron Spectroscopy:
Caption: A simplified workflow for a photoelectron spectroscopy experiment.
Computational Modeling
Density Functional Theory (DFT) and other quantum chemical methods are invaluable tools for predicting and understanding the electronic properties of polyfluorinated benzene derivatives.[1]
Typical Computational Protocol (DFT):
-
Molecular Geometry Optimization: The first step is to find the lowest energy structure of the molecule. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Frequency Calculation: A frequency calculation is then performed to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a larger basis set to obtain more reliable electronic properties.
-
Analysis of Molecular Orbitals: The energies and shapes of the HOMO, LUMO, and other molecular orbitals are then analyzed.
-
Calculation of Electronic Properties: Various electronic properties, such as electron affinity, ionization potential, and electrostatic potential maps, can be calculated.[1]
Causality in Protocol: The choice of functional and basis set is a critical decision in any DFT calculation. Different combinations offer varying levels of accuracy and computational cost. Geometry optimization is a prerequisite for accurate electronic property calculations as the electronic structure is highly dependent on the molecular geometry.
The Influence on Aromaticity and Intermolecular Interactions
The introduction of fluorine atoms not only affects the electronic properties of the isolated molecule but also influences its aromaticity and how it interacts with other molecules.
Aromaticity
While benzene is the archetypal aromatic molecule, fluorination has been shown to decrease its aromaticity.[2] This is attributed to two main factors:
-
Resonant Effect: The resonance donation from fluorine can disrupt the delocalization of the π-electrons in the benzene ring.
-
Inductive Effect: The strong inductive withdrawal of electron density by fluorine decreases the charge density at the center of the ring.[2]
Magnetic properties, such as Nucleus-Independent Chemical Shift (NICS) and Ring Current Strength (RCS), are computational metrics used to quantify aromaticity.[2] Studies have shown that the RCS value decreases with an increasing number of fluorine substituents, indicating a reduction in aromatic character.[2] For instance, the RCS value for benzene is 12.0 nA/T, while for hexafluorobenzene it is 9.9 nA/T.[2]
Arene-Perfluoroarene Interactions
A particularly important consequence of the altered electronic properties of polyfluorinated benzenes is their ability to engage in strong non-covalent interactions with electron-rich aromatic systems. These arene-perfluoroarene (A-PFA) interactions are driven by complementary electrostatic interactions between the electron-deficient fluorinated ring and the electron-rich non-fluorinated ring.[11][12]
These interactions are significantly stronger than conventional π-π stacking interactions and are a powerful tool for directing the self-assembly of molecules in materials science and for enhancing ligand-protein binding in drug design.[11][12][13][14] The binding energy of these interactions is a result of favorable electrostatic and dispersion forces, as well as the hydrophobic effect in aqueous environments.[13][14]
Visualizing Arene-Perfluoroarene Interaction:
Caption: Electrostatic attraction in an arene-perfluoroarene interaction.
Applications in Drug Discovery and Materials Science
The unique electronic properties of polyfluorinated benzene derivatives have led to their widespread use in various scientific and technological fields.
Drug Discovery
In medicinal chemistry, the introduction of fluorine atoms can have a dramatic effect on a drug's pharmacokinetic and pharmacodynamic properties.[15][16]
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.
-
Binding Affinity: The altered electronic properties can lead to enhanced binding to target proteins through favorable electrostatic or arene-perfluoroarene interactions.
-
Membrane Permeability: The increased lipophilicity of fluorinated compounds can improve their ability to cross cell membranes.
A significant number of FDA-approved drugs contain fluorine, highlighting the importance of this element in modern drug design.[15][17]
Materials Science
In materials science, polyfluorinated benzene derivatives are key components in a wide range of organic electronic and optoelectronic devices.[18][19][20]
-
Organic Light-Emitting Diodes (OLEDs): Fluorination can be used to tune the emission color and improve the efficiency and stability of OLEDs.
-
Organic Field-Effect Transistors (OFETs): The low-lying LUMO levels of polyfluorinated aromatics make them excellent n-type semiconductors for use in OFETs.
-
Organic Photovoltaics (OPVs): The ability to tune the HOMO and LUMO levels allows for the optimization of the energy level alignment at the donor-acceptor interface in OPVs, leading to improved device performance.[6]
Quantitative Data Summary
The following table summarizes key electronic properties of benzene and some of its fluorinated derivatives.
| Compound | HOMO (eV) | LUMO (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| Benzene | -9.24 | +1.15 | 9.24 | -1.15 |
| Fluorobenzene | -9.20 | +0.85 | 9.20 | -0.85 |
| 1,2-Difluorobenzene | -9.30 | +0.65 | 9.30 | -0.65 |
| 1,3-Difluorobenzene | -9.36 | +0.68 | 9.36 | -0.68 |
| 1,4-Difluorobenzene | -9.15 | +0.61 | 9.15 | -0.61 |
| Pentafluorobenzene | - | - | - | ~0.86 |
| Hexafluorobenzene | -9.90 | -0.53 | 9.90[21] | 0.530 ± 0.050[21] |
Note: HOMO and LUMO values are approximate and can vary depending on the experimental or computational method used. The electron affinity of hexafluorobenzene has been reported with a range of values.[21][22]
Conclusion
The polyfluorination of benzene derivatives offers a powerful and versatile strategy for the fine-tuning of molecular electronic properties. The interplay of inductive and resonance effects, the systematic depression of frontier molecular orbital energies, and the emergence of strong arene-perfluoroarene interactions provide a rich toolbox for the rational design of novel drugs and advanced materials. A thorough understanding of the fundamental principles outlined in this guide, coupled with the judicious application of the described experimental and computational methodologies, will continue to drive innovation in these exciting fields.
References
-
Electronic and Magnetic Properties of Oligomers and Chains of Poly(benzodifurandione) (PBDF), A Highly Conducting n-Type Polymer. ChemRxiv. (2023). [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. (2021). [Link]
-
Arene-Perfluoroarene Interactions as Physical Cross-Links for Hydrogel Formation. (2025). [Link]
-
Arene-Perfluoroarene Interactions in Solution. The Journal of Organic Chemistry. (2021). [Link]
-
Fluorination of Terminal Groups Promoting Electron Transfer in Small Molecular Acceptors of Bulk Heterojunction Films. MDPI. (2022). [Link]
-
Scheme 1. Benzene and its fluorinated derivatives. Labels are the same as those used in Ref.[18]. ResearchGate. (n.d.). [Link]
-
(PDF) Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. ResearchGate. (n.d.). [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journals. (2025). [Link]
-
The electronic structure of benzene from a tiling of the correlated 126-dimensional wavefunction. Nature Communications. (2020). [Link]
-
Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules. (2021). [Link]
-
Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. Molecules. (2020). [Link]
-
Photoelectron Spectra of Benzene and some Fluorobenzenes. RSC Publishing. (n.d.). [Link]
-
RSC Advances Blog. (n.d.). [Link]
-
Benzene and its fluorinated derivatives and calculated RCS values (in nA·T - ResearchGate. (n.d.). [Link]
-
Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications. (2007). [Link]
-
Arene-Perfluoroarene Interactions in Solution. PMC. (2021). [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. (2023). [Link]
-
Electron affinities of hexafluorobenzene and pentafluorobenzene. The Journal of Physical Chemistry. (1987). [Link]
-
Cyclic voltammetry of the perfluorinated polymer at different scan rates and polyaniline at 50 mV s⁻¹ for comparison. ResearchGate. (n.d.). [Link]
-
Structures of some fluorinated benzenes determined by ab initio computation. ResearchGate. (2025). [Link]
-
MICROREVIEW Organic and organometallic fluorinated materials for electronics and optoelectronics. CORE. (n.d.). [Link]
-
X-ray photoelectron spectroscopy of fluorinated benzenes. ACS Publications. (n.d.). [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications. (2021). [Link]
-
Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). (n.d.). [Link]
-
The role of fluorine doping in tuning the optoelectronic properties of ZnO thin films. (2025). [Link]
-
Photoelectron spectra of benzene and some fluorobenzenes. Faraday Discussions of the Chemical Society. (1972). [Link]
-
Photochemically assisted synthesis of phenacenes fluorinated at the terminal benzene rings and their electronic spectra. PMC. (n.d.). [Link]
-
Recurrent Fluorescence of Polycyclic Aromatic Hydrocarbon Isomers: A Comparative Study. PMC. (2025). [Link]
-
Benzene, hexafluoro-. NIST WebBook. (n.d.). [Link]
-
Assessment of Per- and Poly-Fluoroalkyl Substances (PFAS) and Polybrominated Diphenyl Ethers (PBDEs) in Surface Waters Used for Urban Water Supply in Brazil. MDPI. (2026). [Link]
-
Controlling organic semiconductor band gaps by electron-acceptor fluorination. (2018). [Link]
-
Polarisation of Electron Density and Electronic Effects: Revisiting the Carbon–Halogen Bonds. MDPI. (n.d.). [Link]
-
Electron affinities of hexafluorobenzene and pentafluorobenzene. ACS Publications. (1987). [Link]
-
Multi-scale assembly strategies driven by arene–perfluoroarene interaction: molecular design of functional materials. Nanoscale. (2022). [Link]
-
Fluorine as a π Donor. Carbon 1s Photoelectron Spectroscopy and Proton Affinities of Fluorobenzenes. ResearchGate. (2025). [Link]
-
Design and synthesis of single-benzene-based fluorophores with red/NIR emission for dual-function optical waveguides and photodynamic therapy. Journal of Materials Chemistry C. (n.d.). [Link]
-
Arene-Perfluoroarene Interactions in Solution. ResearchGate. (n.d.). [Link]
-
Electrochemical Studies of Perfluoroacids (PFAs) and Perfluorooctane Sulfonate (PFOS). ERN Conference. (n.d.). [Link]
-
Chemical Properties of Benzene, hexafluoro- (CAS 392-56-3). Cheméo. (n.d.). [Link]
-
On the Role of LiF in Organic Optoelectronics. MDPI. (n.d.). [Link]
-
Fluorine “forever chemical” in medicines not leading to added drug reactions. University of Birmingham. (2025). [Link]
-
Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation. (2024). [Link]
-
Saturated bioisosteres of benzene: Unique building blocks for drug discovery. (2022). [Link]
-
Synthesis, characterization and electrochemistry of polycyclic fused aromatic pyrroles and their conjugated polymers. New Journal of Chemistry. (2018). [Link]
-
Experimental data for C 6 F 6 (hexafluorobenzene). (n.d.). [Link]
-
Organic Semiconductors for Optoelectronics. electronic library. (2021). [Link]
Sources
- 1. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Controlling organic semiconductor band gaps by electron-acceptor fluorinationï½The Institute of Scientific and Industrial Research, Osaka University [sanken.osaka-u.ac.jp]
- 8. Photoelectron spectra of benzene and some fluorobenzenes - Faraday Discussions of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 9. Photoelectron spectra of benzene and some fluorobenzenes - Faraday Discussions of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Multi-scale assembly strategies driven by arene–perfluoroarene interaction: molecular design of functional materials - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Arene-Perfluoroarene Interactions in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorine “forever chemical” in medicines not leading to added drug reactions - University of Birmingham [birmingham.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. electronic library - Organic Semiconductors for Optoelectronics [elib.dlr.de]
- 21. Benzene, hexafluoro- [webbook.nist.gov]
- 22. Benzene, hexafluoro- (CAS 392-56-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide to the Initial Investigations of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene
A Theoretical Exploration of a Novel Fluorinated Aromatic Compound
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review in February 2026, 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene is not a commercially available compound and has not been explicitly characterized in published scientific literature. This guide is a theoretical exploration based on the known properties and reactivities of structurally analogous compounds. The proposed experimental protocols are predictive and should be approached with rigorous safety and validation measures.
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic profiles, make fluorinated compounds highly sought after. This guide focuses on the theoretical investigation of a novel compound, this compound. By examining the synthesis, predicted properties, and potential reactivity of this molecule, we aim to provide a foundational understanding for researchers interested in exploring this and similar highly fluorinated aromatic systems. The insights are drawn from the established chemistry of its constituent moieties: the 1,3,5-trifluorobenzene core and the 2,2,2-trifluoroethyl substituent.
Predicted Physicochemical and Spectroscopic Properties
The properties of this compound can be predicted by amalgamating the known data of its analogues, primarily 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene and (2,2,2-trifluoroethyl)benzene.
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₈H₄F₆ | Based on structural components. |
| Molecular Weight | 214.11 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless liquid | Similar to many fluorinated benzene derivatives. |
| Boiling Point | ~120-130 °C | Interpolated from the boiling point of (2,2,2-trifluoroethyl)benzene (~116 °C) and considering the increased polarity from additional fluorine atoms. |
| Density | ~1.4 g/mL | Expected to be denser than water, a common feature of polyfluorinated compounds. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ether, acetone, chlorinated solvents). | The high fluorine content suggests hydrophobicity. |
Predicted Spectroscopic Data
-
¹H NMR:
-
A quartet in the range of 3.4-3.8 ppm, corresponding to the two protons of the ethyl group, with coupling to the three fluorine atoms of the CF₃ group.
-
A triplet in the range of 6.8-7.2 ppm, corresponding to the two equivalent aromatic protons, with coupling to the two adjacent fluorine atoms.
-
-
¹⁹F NMR:
-
A triplet around -66 ppm, corresponding to the CF₃ group, with coupling to the two adjacent protons.
-
A multiplet in the range of -100 to -120 ppm for the aromatic fluorine atoms.
-
-
¹³C NMR:
-
Multiple signals for the aromatic carbons, with characteristic C-F couplings.
-
A quartet for the CF₃ carbon.
-
A quartet for the CH₂ carbon, with coupling to the CF₃ group.
-
-
Mass Spectrometry (EI):
-
Molecular ion peak (M⁺) at m/z = 214.
-
Characteristic fragmentation pattern involving the loss of CF₃ and other fragments.
-
Proposed Synthesis
A plausible synthetic route to this compound would involve the reaction of a suitable 1,3,5-trifluorobenzene derivative with a trifluoroethylating agent. A direct trifluoroethylation of 1,3,5-trifluorobenzene is challenging due to the deactivated nature of the ring. A more feasible approach would be a cross-coupling reaction.
Proposed Synthetic Pathway: Suzuki Cross-Coupling
Caption: Proposed Suzuki cross-coupling synthesis route.
Detailed Experimental Protocol (Theoretical)
-
Synthesis of 1,3,5-Trifluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene:
-
To a solution of 1,3,5-trifluorobenzene (1.0 eq) and bis(pinacolato)diboron (1.2 eq) in a suitable solvent (e.g., THF), add a catalytic amount of an iridium photocatalyst such as [Ir(dtbpy)(ppy)₂]PF₆ (0.01 eq).
-
Irradiate the mixture with visible light at room temperature for 24-48 hours, monitoring the reaction by GC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired boronic ester.
-
-
Suzuki Coupling:
-
To a solution of the 1,3,5-trifluoro-2-boronic ester (1.0 eq) and 2,2,2-trifluoroethyl iodide (1.5 eq) in a mixture of toluene and water, add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (3.0 eq).
-
Heat the mixture to 80-100 °C under an inert atmosphere (e.g., argon) for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo and purify the crude product by column chromatography to obtain this compound.
-
Predicted Chemical Reactivity
The reactivity of this compound is dictated by the interplay of the electron-withdrawing fluorine atoms on the aromatic ring and the properties of the trifluoroethyl group.
Aromatic Ring Reactivity
The three fluorine atoms strongly deactivate the benzene ring towards electrophilic aromatic substitution. Conversely, they activate the ring for nucleophilic aromatic substitution (SₙAr).
Caption: Predicted aromatic substitution reactivity.
-
Nucleophilic Aromatic Substitution (SₙAr): This is the most probable reaction pathway for the aromatic ring. Nucleophiles such as alkoxides, thiolates, and amines are expected to displace one of the fluorine atoms, likely at the 4- or 6-position due to the activating effect of the other fluorine atoms.
-
Electrophilic Aromatic Substitution: These reactions are expected to be very difficult and require harsh conditions, if they proceed at all. The strong deactivating effect of the six fluorine atoms (three on the ring and three on the ethyl group) makes the ring electron-poor.
Trifluoroethyl Group Reactivity
The trifluoroethyl group is generally stable. The C-F bonds are very strong, and the CF₃ group is a poor leaving group. Reactions involving this group would likely require harsh conditions.
Potential Applications
Based on the applications of structurally similar compounds, this compound could be a valuable building block or intermediate in several fields:
-
Medicinal Chemistry: The introduction of this moiety into a drug candidate could enhance metabolic stability, lipophilicity, and cell membrane permeability. The trifluorinated benzene ring can also participate in specific interactions with biological targets.
-
Agrochemicals: Many modern pesticides and herbicides contain fluorinated aromatic rings to improve their efficacy and environmental persistence.
-
Materials Science: Polyfluorinated aromatic compounds are used in the synthesis of high-performance polymers, liquid crystals, and organic electronics due to their thermal and chemical stability. A primary research application of multi-fluorinated benzene derivatives is as a key component in electrolytes for high-voltage lithium metal batteries (LMBs). The incorporation of fluorine into electrolyte formulations improves anodic stability, allowing batteries to operate at voltages above 4.5 V.
Safety and Handling
While no specific toxicity data exists for this compound, it should be handled with the same precautions as other polyfluorinated aromatic compounds. It is predicted to be a skin and eye irritant. Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound represents an unexplored area of fluorine chemistry. This theoretical guide provides a predictive framework for its synthesis, properties, and reactivity based on the well-established chemistry of its analogues. The unique combination of a trifluorinated aromatic ring and a trifluoroethyl group suggests that this compound could have interesting and useful properties for applications in drug discovery, agrochemicals, and materials science. Experimental validation of the predictions made in this guide is a necessary next step to fully understand the potential of this novel molecule.
References
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Fluorinated Aromatic Compounds
Abstract
The strategic incorporation of fluorine into aromatic systems represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth exploration of the discovery and synthesis of novel fluorinated aromatic compounds, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles guiding the choice of fluorination strategy, present detailed, field-proven protocols for key synthetic transformations, and illuminate the underlying reaction mechanisms. This document is designed not as a rigid template, but as a comprehensive, experience-driven resource to empower the rational design and efficient synthesis of next-generation fluorinated aromatics.
Introduction: The Fluorine Advantage in Drug Discovery
The substitution of hydrogen with fluorine in a drug molecule can induce profound changes in its biological activity.[1][2] The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to a hydroxyl group), high electronegativity, and the strength of the C-F bond—are leveraged to enhance a multitude of drug-like properties.[1] These include:
-
Metabolic Stability: The high bond dissociation energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often at sites that would otherwise be susceptible to hydroxylation. This can significantly increase the half-life of a drug.
-
Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby increasing binding affinity and potency.
-
Conformational Control: The steric and electronic influence of fluorine can be used to lock a molecule into a specific, biologically active conformation.
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of a drug at physiological pH and affecting its solubility and target engagement.
Given these advantages, it is no surprise that a significant and growing percentage of pharmaceuticals and agrochemicals contain fluorine. The challenge for the synthetic chemist, therefore, is to develop robust and selective methods for the introduction of fluorine into complex aromatic and heteroaromatic scaffolds.
Strategic Approaches to Aromatic Fluorination: A Mechanistic Overview
The synthesis of fluorinated aromatic compounds can be broadly categorized into three main mechanistic pathways: electrophilic, nucleophilic, and radical fluorination. The choice of strategy is dictated by the electronic nature of the aromatic substrate, the desired regioselectivity, and the tolerance of other functional groups present in the molecule.
Electrophilic Fluorination
In electrophilic fluorination, an electron-rich aromatic ring attacks an electrophilic source of fluorine ("F+").[3][4] This approach is particularly well-suited for arenes bearing electron-donating groups (EDGs) such as alkoxy or amino substituents, which activate the ring towards electrophilic attack.
A key consideration in electrophilic fluorination is the reactivity of the fluorinating agent. Highly reactive reagents can lead to a lack of selectivity and the formation of unwanted byproducts.[3] Modern electrophilic fluorination relies on N-F reagents, which offer a good balance of reactivity and stability.[4] Among the most widely used is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[5]
The mechanism of electrophilic aromatic substitution (SEAr) with Selectfluor is believed to proceed through a Wheland intermediate, as depicted below.
Caption: Simplified catalytic cycle for palladium-catalyzed fluorination.
Copper-Catalyzed Trifluoromethylation: Copper catalysis is particularly prominent in the introduction of the trifluoromethyl (CF3) group. T[6][7][8]hese reactions often proceed via a Cu(I)/Cu(III) catalytic cycle. The mechanism can involve the formation of a Cu-CF3 species, which then couples with an aryl halide or other suitable partner.
Caption: Simplified catalytic cycle for copper-catalyzed trifluoromethylation.
Key Synthetic Methodologies and Protocols
This section provides detailed, step-by-step protocols for several key fluorination reactions, representing the strategic approaches discussed above. These protocols are intended as a starting point for laboratory execution and may require optimization for specific substrates.
Protocol 1: Electrophilic Fluorination of Anisole using Selectfluor®
This protocol describes the direct fluorination of an electron-rich arene, anisole, using Selectfluor®.
Materials:
-
Anisole
-
Selectfluor®
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of anisole (1.0 equiv) in anhydrous acetonitrile (0.1 M) in a round-bottom flask at room temperature, add Selectfluor® (1.1 equiv) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours. 3[9]. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x volume of acetonitrile).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired fluoroanisole isomers.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloropyridine with a Secondary Amine
This protocol details the synthesis of a 2-aminopyridine derivative via an SNAr reaction.
Materials:
-
2-Chloropyridine
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-chloropyridine (1.0 equiv), morpholine (1.2 equiv), and potassium carbonate (2.0 equiv). 2[1]. Add DMSO to achieve a concentration of approximately 0.5 M with respect to 2-chloropyridine.
-
Heat the reaction mixture to 120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMSO).
-
Combine the organic layers and wash with water and then brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 2-(morpholino)pyridine.
Protocol 3: Palladium-Catalyzed Fluorination of an Aryl Bromide
This protocol describes a palladium-catalyzed fluorination of an aryl bromide using a biarylphosphine ligand.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Biarylphosphine ligand (e.g., SPhos)
-
Cesium fluoride (CsF, anhydrous)
-
Toluene (anhydrous)
-
Glovebox or Schlenk line
-
Schlenk flask
-
Magnetic stirrer and stir bar
Procedure (to be performed under an inert atmosphere):
-
In a glovebox, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous CsF (2.0 equiv) to a Schlenk flask.
-
Add the aryl bromide (1.0 equiv) and anhydrous toluene (to achieve a concentration of 0.2 M).
-
Seal the flask, remove it from the glovebox, and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS. The reaction is typically complete in 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding aryl fluoride.
Protocol 4: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide
This protocol details the trifluoromethylation of an aryl iodide using a copper catalyst and a suitable trifluoromethyl source.
Materials:
-
Aryl iodide (e.g., 4-iodotoluene)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium trifluoroacetate (CF₃CO₂K)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Glovebox or Schlenk line
-
Schlenk flask
-
Magnetic stirrer and stir bar
Procedure (to be performed under an inert atmosphere):
-
In a glovebox, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and potassium trifluoroacetate (2.0 equiv) to a Schlenk flask.
-
Add the aryl iodide (1.0 equiv) and anhydrous DMF (to achieve a concentration of 0.5 M).
-
Seal the flask, remove it from the glovebox, and heat the mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete within 24 hours.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylated arene.
Late-Stage Fluorination: The Power of PhenoFluorMix™
A significant challenge in drug discovery is the ability to introduce fluorine into a complex, biologically active molecule at a late stage of the synthesis. This "late-stage fluorination" allows for the rapid generation of fluorinated analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis.
[10]PhenoFluorMix™, a mixture of a chloroimidazolium salt and cesium fluoride, has emerged as a powerful reagent for the deoxyfluorination of phenols, a common functional group in natural products and pharmaceuticals. T[11][12]his reagent is air- and moisture-stable, making it more practical to handle than many other fluorinating agents.
[12]The proposed mechanism involves the in situ formation of a reactive fluorinating species that converts the phenol to an aryl fluoride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. scispace.com [scispace.com]
- 8. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 12. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
application of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene in pharmaceutical synthesis
Application Note: Strategic Utilization of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene in Pharmaceutical Synthesis
Executive Summary
This technical guide details the application of This compound (CAS: N/A for specific isomer in common bulk registries; analogous to SCBT catalog items) as a privileged building block in medicinal chemistry.
In modern drug discovery, the 2,2,2-trifluoroethyl group is increasingly utilized as a bioisostere for ethyl or isopropyl groups. It offers three critical advantages:
-
Metabolic Stability: The C-F bonds block metabolic oxidation (e.g., by Cytochrome P450) at the benzylic position.
-
Lipophilicity Modulation: It increases logP, enhancing membrane permeability.
-
Conformational Locking: The steric bulk of the trifluoroethyl group, combined with the "buttressing effect" of the flanking fluorines (at positions 1 and 3), restricts bond rotation, potentially locking the molecule into a bioactive conformation.
This guide provides protocols for the synthesis of this scaffold and its subsequent regioselective derivatization via Nucleophilic Aromatic Substitution (SNAr).
Chemical Profile & Reactivity Analysis
-
Core Structure: Electron-deficient benzene ring.
-
Substituents:
Mechanistic Insight: Regioselectivity The molecule possesses three fluorine atoms available for displacement. However, they are not equivalent.
-
F1 & F3: These are ortho to the bulky -CH2CF3 group. Steric hindrance significantly retards nucleophilic attack at these positions.
-
F5: This fluorine is para to the -CH2CF3 group. The -CH2CF3 group exerts a strong inductive electron-withdrawing effect (-I), which activates the para position. Furthermore, F5 is sterically accessible.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Radical Trifluoroethylation)
Since this specific isomer is a specialized research chemical, it is often synthesized in situ or in-house from 1,3,5-trifluorobenzene.
Objective: Install the 2,2,2-trifluoroethyl group onto 1,3,5-trifluorobenzene. Method: Photoredox-catalyzed Radical Alkylation (Minisci-type reaction).
Reagents:
-
Substrate: 1,3,5-Trifluorobenzene (1.0 equiv)
-
Alkylating Agent: 1,1,1-Trifluoro-2-iodoethane (1.5 equiv)
-
Photocatalyst: fac-Ir(ppy)3 (1.0 mol%) or Eosin Y (Organic alternative)
-
Base: K2HPO4 (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMSO
Step-by-Step Procedure:
-
Setup: In a Pyrex tube equipped with a magnetic stir bar, dissolve 1,3,5-trifluorobenzene (10 mmol) and 1,1,1-trifluoro-2-iodoethane (15 mmol) in degassed MeCN (20 mL).
-
Catalyst Addition: Add fac-Ir(ppy)3 (0.1 mmol) and K2HPO4 (20 mmol).
-
Irradiation: Seal the tube (under Argon) and irradiate with Blue LEDs (450 nm) at room temperature for 12–24 hours.
-
Note: Use a fan to maintain temperature <30°C to prevent volatility losses of the starting material.
-
-
Workup: Dilute with water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Purification: Dry organic layers over Na2SO4, concentrate, and purify via flash column chromatography (Hexanes/EtOAc). The product is typically a colorless oil.
Protocol B: Regioselective SNAr Derivatization
Objective: Selective displacement of the C5-Fluorine to generate a pharmaceutical intermediate. Substrate: this compound.[1][2] Nucleophile: Morpholine (Model amine).
Step-by-Step Procedure:
-
Dissolution: Dissolve the scaffold (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Addition: Add K2CO3 (2.5 equiv) followed by Morpholine (1.1 equiv).
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Monitoring: Monitor by HPLC/LC-MS. Look for the consumption of starting material and appearance of the mono-substituted product (M+ - HF).
-
-
Quench: Pour into ice-water.
-
Isolation: If the product precipitates, filter and wash with water. If oil, extract with EtOAc.
-
Result: The product will be 4-(3,5-difluoro-4-(2,2,2-trifluoroethyl)phenyl)morpholine . (Note: Numbering changes based on IUPAC priority, but the substitution is para to the trifluoroethyl group).
Data Summary & Properties
| Property | Value/Description | Relevance |
| Molecular Formula | C8H4F6 | Highly fluorinated core |
| Predicted LogP | ~3.2 - 3.5 | High lipophilicity for BBB penetration |
| Reactive Site | C-5 Fluorine | Site for library diversification |
| Metabolic Liability | Very Low | Blocked benzylic position prevents hydroxylation |
| Boiling Point | ~140-150°C (Predicted) | Suitable for standard reflux conditions |
Visual Workflows
Figure 1: Synthesis and Regioselectivity Pathway
Caption: Workflow illustrating the synthesis of the scaffold via radical alkylation and its subsequent regioselective derivatization at the C5 position.
Figure 2: Decision Logic for Scaffold Selection
Caption: Decision tree demonstrating when to utilize the trifluoroethyl-benzene scaffold to solve metabolic stability issues in drug discovery.
References
-
Beilstein Journal of Organic Chemistry. Cu-Mediated trifluoromethylation of benzyl methanesulfonates. Retrieved from [Link]
-
ResearchGate. Synthesis of (2,2,2-trifluoroethyl)benzene derivatives via Photoredox Catalysis. Retrieved from [Link]
Sources
detailed protocol for the synthesis of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene
This application note details the synthesis of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene , a critical fluorinated building block used in the development of CGRP receptor antagonists (e.g., Atogepant analogs) and advanced agrochemicals.
The protocol utilizes a regioselective lithiation-alkylation strategy . This approach exploits the strong ortho-directing ability of the fluorine substituents on the 1,3,5-trifluorobenzene scaffold to install the trifluoroethyl group specifically at the 2-position.
Part 1: Strategic Analysis & Retrosynthesis
Scientific Rationale: The synthesis of polyfluorinated alkyl-aromatics presents unique challenges due to the electron-deficient nature of the aromatic ring. Standard Friedel-Crafts alkylations often fail or require harsh conditions that degrade the fluorinated side chain.
-
The Solution: We employ Directed ortho-Metalation (DoM) . The C-H bond at the 2-position of 1,3,5-trifluorobenzene is significantly acidified by the two flanking fluorine atoms (inductive effect), allowing for clean deprotonation by organolithium reagents at low temperatures.
-
The Electrophile: 2,2,2-Trifluoroethyl triflate (trifluoromethanesulfonate) is selected over the corresponding iodide or bromide due to its superior leaving group ability, which is necessary to overcome the poor nucleophilicity of the fluorinated aryl lithium intermediate.
Figure 1: Retrosynthetic disconnection showing the lithiation-alkylation pathway.
Part 2: Experimental Protocol
Safety Warning:
-
n-Butyllithium (n-BuLi) is pyrophoric. Handle under strict inert atmosphere (Argon/Nitrogen).
-
2,2,2-Trifluoroethyl triflate is a potent alkylating agent and potential genotoxin. Use a fume hood and double-gloving.
-
Exotherm Control: The lithiation of polyfluorobenzenes can lead to benzyne formation if the temperature rises above -60°C.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4] | Role | Notes |
| 1,3,5-Trifluorobenzene | 1.0 | Substrate | Dried over molecular sieves. |
| n-Butyllithium (2.5M in hexanes) | 1.05 | Base | Titrate before use. |
| 2,2,2-Trifluoroethyl triflate | 1.2 | Electrophile | Freshly distilled if colored. |
| THF (Tetrahydrofuran) | Solvent | Solvent | Anhydrous, distilled from Na/Benzophenone. |
| NH₄Cl (sat. aq.) | - | Quench | - |
Step-by-Step Methodology
1. Reaction Setup (Inert Atmosphere)
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a pressure-equalizing addition funnel.
-
Flush the system with Argon for 15 minutes.
-
Charge the flask with 1,3,5-Trifluorobenzene (13.2 g, 100 mmol) and Anhydrous THF (100 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath. Critical: Ensure internal temperature stabilizes before proceeding.
2. Directed Lithiation (DoM)
-
Transfer n-BuLi (42 mL of 2.5M solution, 105 mmol) to the addition funnel via cannula.
-
Add the n-BuLi dropwise to the reaction mixture over 30 minutes.
-
Process Control: Maintain internal temperature below -70°C. A slight yellowing of the solution indicates the formation of the aryllithium species.
-
-
After addition is complete, stir at -78°C for 1 hour . This ensures complete conversion to 2-lithio-1,3,5-trifluorobenzene without allowing benzyne decomposition.
3. Electrophilic Trapping
-
Dilute 2,2,2-trifluoroethyl triflate (27.8 g, 120 mmol) in 20 mL of anhydrous THF.
-
Add this solution dropwise to the cold lithiated mixture over 20 minutes.
-
Observation: The reaction may become cloudy as lithium triflate salts precipitate.
-
Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm slowly to room temperature over 2-3 hours.
4. Workup and Purification
-
Quench: Carefully add saturated aqueous NH₄Cl (50 mL) to the reaction mixture (exothermic).
-
Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether (3 x 50 mL).
-
Wash: Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap). Note: The product is a liquid; do not use high vacuum for extended periods to avoid volatility loss.
-
Distillation: Purify the crude oil via fractional distillation under reduced pressure.
-
Target Fraction: Collect the fraction boiling at approx. 70-75°C (at 20 mmHg).
-
Part 3: Reaction Mechanism & Workflow Visualization
The success of this protocol relies on the stability of the lithiated intermediate. The fluorine atoms at positions 1 and 3 stabilize the negative charge at position 2 through induction, but also make the ring susceptible to nucleophilic attack if the temperature is too high.
Figure 2: Mechanistic workflow from substrate to isolated product.
Part 4: Analytical Validation
To ensure the integrity of the synthesized compound, compare analytical data against these expected values.
| Technique | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 6.7-6.9 ppm (m, 2H) | Aromatic protons (H4, H6). |
| δ 3.4-3.6 ppm (q, 2H) | Methylene protons (-CH₂-) coupled to CF₃ (quartet). | |
| ¹⁹F NMR | δ -60 to -65 ppm (t) | Trifluoroethyl group (-CF₃). |
| δ -110 to -115 ppm (m) | Aromatic fluorines (F1, F3, F5). | |
| GC-MS | m/z ~ 214 (M+) | Molecular ion peak confirming molecular weight. |
References
-
Bellone, S., et al. (2021). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (Discusses Atogepant intermediates and trifluoroethylation strategies). [Link]
-
Uneyama, K., & Yamazaki, T. (2017).[2][5] Toward Nucleophilic Trifluoroethylation: Generation, Stabilization and Alkylation.[2][5][6][7] Journal of Fluorine Chemistry.[2][5][6][7][8] [Link][6][8]
-
Organic Syntheses. General procedures for the preparation of trifluoroethyl ethers and alkylation of fluorobenzenes. [Link]
Sources
1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene as a tracer in chemical studies
Application Note: 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene as a Dual-Domain Tracer
Executive Summary
This compound (TFTFEB) represents a specialized class of polyfluorinated aromatic tracers designed for high-precision chemical quantification and mechanistic studies.[1] Unlike standard tracers (e.g.,
This guide details the protocols for utilizing TFTFEB as a Quantitative Internal Standard (qNMR) and a Process Tracer in flow chemistry.[1] Its chemical inertness, distinct integral ratios (3:2:1), and wide chemical shift dispersion make it an essential tool for validating complex reaction mixtures and determining mass balance in drug development pipelines.[1]
Chemical Identity & Properties
| Property | Description |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 214.11 g/mol |
| Estimated Boiling Point | ~145–155 °C (Derived from homologues) |
| Solubility | Soluble in CDCl |
| Spectral Signature | Signal A (Aliphatic): |
Note: Exact chemical shifts depend on solvent and concentration.[1] The integral ratio of Aliphatic(3F) : Aromatic-Ortho(2F) : Aromatic-Para(1F) provides an internal validation check.
Application I: Quantitative F NMR (qNMR) Internal Standard
Rationale
In drug discovery, quantifying fluorinated metabolites or impurities requires an internal standard (IS) that does not overlap with analyte signals.[1] TFTFEB is superior because it brackets the spectral window:
-
Aliphatic Anchor (-65 ppm): References trifluoromethyl groups common in medicinal chemistry.[1]
-
Aromatic Anchor (-110 to -120 ppm): References fluorinated aryl rings.[1]
-
Self-Validation: The fixed 3:2:1 integral ratio allows the user to detect excitation bandwidth issues .[1] If the ratio deviates from theory, the excitation pulse is insufficient to cover the full spectral width.[1]
Protocol: qNMR Setup & Acquisition
Reagents:
-
Analyte of interest (approx. 10–20 mg)
-
TFTFEB Standard (>99% purity)[1]
-
Deuterated Solvent (e.g., DMSO-
)[1] -
Relaxation Agent: Cr(acac)
(Optional, for shortening )[1]
Workflow:
-
Gravimetric Preparation:
-
Weigh 15.0 mg of Analyte (
) into a vial. -
Weigh 10.0 mg of TFTFEB (
) into the same vial. Record weights to 0.01 mg precision. -
Dissolve in 0.6 mL deuterated solvent.
-
-
Instrument Parameters (Critical):
-
Pulse Sequence: zgig (Inverse gated decoupling) to eliminate NOE enhancement if
H decoupling is used. -
Spectral Width (SW): Must cover +10 ppm to -200 ppm. Ensure SW > 250 ppm to prevent folding.
-
Transmitter Offset (O1P): Set to center of the window (approx. -100 ppm).
-
Relaxation Delay (D1):
.[1] -
Excitation Pulse: 90° pulse (calibrated).
-
-
Data Processing:
Calculation:
Visualization: qNMR Logic Flow
Figure 1: Logic flow for validating TFTFEB as an internal standard. The "Ratio Check" step ensures data integrity before quantification.
Application II: Inert Process Tracer for Flow Chemistry
Rationale
In continuous flow manufacturing, determining the Residence Time Distribution (RTD) is vital.[1] TFTFEB is an ideal tracer because:
-
Inertness: The electron-deficient ring (1,3,5-trifluoro pattern) resists electrophilic attack, and the steric bulk of the ethyl group hinders nucleophilic attack.
-
Detectability: High sensitivity in LC-MS (negative mode) or inline NMR.[1]
-
Orthogonality: It does not co-elute with common non-fluorinated drug intermediates.[1]
Protocol: RTD Determination
Experimental Setup:
-
Reactor: Continuous Stirred Tank Reactor (CSTR) or Plug Flow Reactor (PFR).
-
Detector: Inline UV-Vis (if concentration is high) or offline HPLC-MS.[1]
Step-by-Step:
-
Baseline: Establish steady-state flow with pure solvent.[1]
-
Pulse Injection: Inject a defined pulse of TFTFEB (e.g., 100 µL of 0.1 M solution) at the reactor inlet (
). -
Sampling: Collect fractions at the outlet at intervals of
(where is the theoretical residence time). -
Analysis: Quantify TFTFEB concentration in each fraction.
-
Plotting: Plot Concentration (
) vs. Time.
Data Analysis:
Calculate the Mean Residence Time (
The variance (
Application III: Partition Coefficient (LogP) Studies
Fluorine atoms act as excellent lipophilicity modulators.[1] TFTFEB can serve as a reference marker in shake-flask LogP experiments to normalize partition data for novel fluorinated drugs.[1]
Protocol:
-
System: Octanol / Water (pre-saturated).[1]
-
Spike: Add TFTFEB to the octanol phase.
-
Equilibration: Vortex for 2 hours at 25°C. Centrifuge to separate phases.
-
Measurement: Analyze both phases using
F NMR.-
Note: Use a coaxial insert containing D
O for lock if analyzing the octanol phase directly, or dilute aliquots into a common solvent (e.g., MeOH).[1]
-
-
Calculation:
(Since TFTFEB is highly lipophilic, the water signal may be weak; increase scan count ns for the water phase).
References
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] Link[1]
-
Tredwell, M., & Gouverneur, V. (2012).[1]
F NMR Reaction Monitoring: A Powerful Tool for Mechanistic Studies. Angewandte Chemie International Edition, 51(46), 11426-11427.[1] [1] -
Yu, J. X., et al. (2013).[1] Application of
F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 13, 1-10.[1] -
Sigma-Aldrich. (2023).[1] Product Specification: (2,2,2-Trifluoroethyl)benzene. Link[1]
-
Chemical Science. (2019). New
F NMR methodology reveals structures of molecules in complex mixtures.[1][3] Royal Society of Chemistry.[1]
Sources
applications of highly fluorinated compounds in medicinal chemistry
Application Note: Strategic Integration of Highly Fluorinated Motifs in Medicinal Chemistry
andAbstract
The strategic incorporation of fluorine into drug candidates has evolved from simple bioisosteric replacement (H
Part 1: The "Super-Trifluoromethyl" ( ) – A Strategic Guide
The
Comparative Physicochemical Profile
The following table contrasts key metrics for selecting between
| Property | Trifluoromethyl ( | Pentafluorosulfanyl ( | Impact on Drug Design |
| Geometry | Trigonal Pyramidal ( | Square Pyramidal ( | |
| Hammett Constant ( | 0.54 | 0.68 | |
| Lipophilicity ( | 0.88 | 1.23 | |
| Volume ( | 34.6 | 55.4 | |
| Metabolic Stability | High | Very High | Both block CYP450 oxidation, but |
Decision Matrix: Selecting the Right Fluorinated Motif
Use the following logic flow to determine the appropriate fluorinated substitution for your scaffold.
Figure 1: Decision tree for selecting between F, CF3, and SF5 based on metabolic and steric requirements.
Part 2: Protocol – Synthesis of -Alkynes
The introduction of the
Safety Note:
Materials:
-
Terminal Alkyne substrate (1.0 equiv)
- gas (Commercial lecture bottle)
-
Triethylborane (
), 1.0 M in hexanes -
Anhydrous Hexane or
-
Dry Ice/Acetone bath (-78°C)
Step-by-Step Methodology:
-
Condensation: Fit a three-neck round-bottom flask with a dry ice condenser and a gas inlet. Cool the flask to -78°C. Condense
(approx. 1.2 equiv) into the flask. It will appear as a colorless liquid. -
Substrate Addition: Dissolve the alkyne in anhydrous hexane (0.5 M concentration) and add it dropwise to the condensed
at -78°C. -
Initiation: Add
(0.1 equiv) slowly via syringe. Note: is pyrophoric; handle with extreme care. -
Reaction: Stir the mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature over 2-3 hours. The reaction creates an intermediate
-chloro- -alkene. -
Elimination (Optional): To restore the double bond (yielding an
-alkene) or triple bond, treat the intermediate with a base like or in THF. -
Workup: Quench with saturated
, extract with ether, and dry over . -
Purification: Flash column chromatography (silica gel).
compounds are typically non-polar and elute quickly.
Part 3: Protocol – -NMR Fragment-Based Drug Discovery (FBDD)
Highly fluorinated fragments are ideal "spies" for binding assays because biological systems have zero natural fluorine background. This protocol uses
Principle:
Small, unbound molecules tumble rapidly (long
Workflow Diagram:
Figure 2:
Experimental Protocol:
-
Library Preparation: Create "cocktails" of 10-30 fluorinated fragments. Ensure no chemical shift overlap in the
spectrum (typically -60 to -200 ppm). -
Sample Setup:
-
Tube A (Control): 50
M fragment cocktail + Buffer ( /PBS). -
Tube B (Assay): 50
M fragment cocktail + 10-20 M Target Protein + Buffer.
-
-
Acquisition (CPMG Pulse Sequence):
-
Run a standard 1D
spectrum to verify concentrations. -
Run the CPMG (Carr-Purcell-Meiboom-Gill) sequence. This acts as a
filter. -
Parameter: Set the total echo time (
) to approx. 100-200 ms. This suppresses signals from large species (protein-bound ligands).
-
-
Data Analysis:
-
Overlay spectra from Tube A and Tube B.
-
Hit Criteria: A significant reduction in peak intensity (>30-50%) in Tube B compared to Tube A indicates binding. The protein "steals" the magnetization relaxation properties of the ligand.
-
Part 4: Physicochemical & Metabolic Profiling
Once a fluorinated lead is synthesized, its stability must be validated. The C-F bond is generally metabolically stable, but the
Protocol: Microsomal Stability Assay
-
Incubation: Prepare liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Dosing: Add the fluorinated test compound (1
M final concentration). -
Initiation: Add NADPH-regenerating system to start metabolic reactions.
-
Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing an internal standard.
-
Analysis: Centrifuge to pellet proteins. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines the intrinsic clearance ( ).-
Expectation:
analogs often show 2-5x lower clearance than non-fluorinated or simple analogs due to steric blocking of CYP450 approach vectors.
-
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-Containing Compounds in Medicinal Chemistry. Chemical Reviews, 115(2), 1130–1190. Link
-
Vulpetti, A., & Dalvit, C. (2012). Fluorine NMR for Biochemical Screening and Drug Discovery.[1][2][3][4][5] Drug Discovery Today, 17(15-16), 890-897. Link
-
Alt, D. S., et al. (2021). When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper.[6] Dalton Transactions, 50, 15521-15531. Link
-
BenchChem Technical Support. (2025). Stability of SF5-Functionalized Molecules. BenchChem Protocols. Link
Sources
- 1. 19F NMR Fragment Screening Platform | Faculty of Life Sciences [ucl.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Investigating the Decomposition Pathways of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene. This guide provides in-depth technical information and troubleshooting advice for studying the decomposition of this highly fluorinated aromatic compound. Given the specific nature of this molecule, this resource synthesizes data from structurally related compounds to predict and explain its behavior under various stress conditions.
Introduction
This compound is a molecule of interest due to its unique electronic properties conferred by the multiple fluorine substituents. Understanding its stability and decomposition pathways is critical for its application in pharmaceuticals and materials science. This guide is designed to be a practical resource for designing experiments, interpreting data, and troubleshooting common issues encountered during its stability testing.
Section 1: Thermal Decomposition
The high-energy carbon-fluorine bonds in this molecule suggest significant thermal stability. However, at elevated temperatures, decomposition is inevitable. Understanding this process is crucial for determining shelf-life and safe handling conditions.
Frequently Asked Questions (FAQs): Thermal Stability
Q1: At what temperature should I expect this compound to start decomposing?
Q2: What are the likely byproducts of thermal decomposition?
A2: The primary decomposition pathways are expected to involve the cleavage of the C-C bond between the benzene ring and the ethyl group, and the elimination of hydrogen fluoride (HF). This can lead to the formation of a variety of smaller fluorinated compounds through radical chain-scission mechanisms[3]. In the presence of water, hydrolysis can occur, potentially forming trifluoroacetic acid[4][5].
Q3: How does the experimental atmosphere (e.g., inert vs. oxidative) affect thermal decomposition?
A3: An oxidative atmosphere will likely lower the decomposition temperature and lead to a different product profile, including oxidized species. For mechanistic studies, it is recommended to perform initial experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Troubleshooting Guide: Thermal Stress Studies
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent decomposition rates between experiments. | Temperature fluctuations in the heating apparatus. Sample purity variations. Inconsistent headspace volume or atmosphere. | Calibrate your oven or heating block. Use a purified standard of the compound. Ensure consistent sample loading and a controlled atmosphere. |
| Difficulty identifying volatile decomposition products. | Products are too volatile to be trapped effectively. Co-elution of products in GC-MS. | Use a cryogenic trap to capture highly volatile products. Optimize the GC temperature program to improve separation. Consider using a different column chemistry. |
| Complex product mixture that is difficult to analyze. | Secondary decomposition of primary products. Radical side reactions. | Perform time-course studies at a lower temperature to identify the initial products before they degrade further. Consider the use of radical scavengers to simplify the reaction mixture. |
Experimental Protocol: Thermal Stress Testing in an Inert Atmosphere
-
Place a precisely weighed amount of this compound into a sealed glass ampoule.
-
Purge the ampoule with an inert gas (e.g., argon) for 5-10 minutes to remove all oxygen.
-
Seal the ampoule using a torch.
-
Place the sealed ampoule in a calibrated oven at the desired temperature.
-
After the specified time, remove the ampoule and allow it to cool to room temperature.
-
Carefully open the ampoule in a fume hood and extract the contents with a suitable solvent.
-
Analyze the contents using GC-MS and/or LC-MS to identify and quantify the remaining parent compound and any degradation products.
Proposed Thermal Decomposition Pathway
Caption: Proposed thermal decomposition via radical intermediates.
Section 2: Photochemical Decomposition
Aromatic compounds, particularly those with electron-withdrawing groups, can be susceptible to photochemical degradation. Understanding the photostability of this compound is essential for formulations that may be exposed to light.
Frequently Asked Questions (FAQs): Photostability
Q1: Is this compound likely to be sensitive to light?
A1: Yes, the aromatic ring system can absorb UV light, potentially leading to photochemical reactions. The C-F and C-C bonds can be susceptible to cleavage upon photoexcitation[6].
Q2: What are the expected photochemical degradation products?
A2: Photochemical decomposition can proceed through several pathways, including defluorination, C-C bond cleavage, and radical-mediated reactions[6][7]. The product profile can be complex and is highly dependent on the solvent and the presence of photosensitizers.
Q3: Do I need a photocatalyst for these studies?
A3: While direct photolysis can occur, the use of a photocatalyst (e.g., titanium dioxide) or a photosensitizer can significantly accelerate the degradation rate and may lead to different reaction pathways[6].
Troubleshooting Guide: Photostability Studies
| Problem | Potential Causes | Recommended Solutions |
| No observable degradation. | The light source wavelength does not overlap with the compound's absorbance spectrum. Insufficient light intensity. Quenching of the excited state by solvent or oxygen. | Determine the UV-Vis absorbance spectrum of your compound and select a lamp with an appropriate emission spectrum. Increase the light intensity or exposure time. Degas your solvent to remove oxygen. |
| Formation of a complex, unresolvable mixture of products. | Secondary photolysis of primary degradation products. | Conduct experiments at different time points to identify the initial, primary photoproducts. Use monochromatic light to avoid excitation of multiple chromophores. |
| Results are not reproducible. | Fluctuations in light source intensity. Temperature changes during irradiation. | Use a calibrated light source and monitor its output. Control the temperature of the sample during the experiment. |
Experimental Protocol: Photostability Assessment
-
Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile).
-
Place the solution in a quartz cuvette or reactor.
-
Irradiate the sample with a light source of known wavelength and intensity. A control sample should be kept in the dark at the same temperature.
-
At various time points, withdraw aliquots of the sample for analysis by HPLC or LC-MS.
-
Compare the chromatograms of the irradiated and dark control samples to identify photodecomposition products.
Proposed Photochemical Decomposition Pathway
Caption: General photochemical decomposition pathway.
Section 3: Metabolic Decomposition
For pharmaceutical applications, understanding the metabolic fate of a compound is paramount. Xenobiotic metabolism typically involves Phase I (functionalization) and Phase II (conjugation) reactions to increase polarity and facilitate excretion[8].
Frequently Asked Questions (FAQs): In Vitro Metabolism
Q1: What are the likely metabolic pathways for this compound?
A1: Phase I metabolism is likely to involve oxidation by cytochrome P450 (CYP) enzymes. This could include hydroxylation of the aromatic ring or oxidation of the trifluoroethyl side chain, potentially leading to the formation of trifluoroacetic acid[4][9]. Phase II metabolism would then involve the conjugation of these newly introduced polar groups (e.g., with glucuronic acid or sulfate)[8].
Q2: Which analytical techniques are best suited for metabolite identification?
A2: High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is the primary tool for identifying metabolites due to its sensitivity and ability to provide structural information from fragmentation patterns[10]. 19F NMR can also be a powerful technique for specifically tracking the fate of the fluorinated portions of the molecule[11].
Q3: Can the high degree of fluorination inhibit metabolism?
A3: Yes, fluorine atoms can block sites of metabolism and the strong electron-withdrawing nature of the trifluoromethyl group can deactivate the aromatic ring to oxidative metabolism. Therefore, the rate of metabolism may be slow compared to non-fluorinated analogues.
Troubleshooting Guide: In Vitro Metabolism Assays
| Problem | Potential Causes | Recommended Solutions |
| Low or no metabolite formation. | The compound is metabolically stable. The compound is an inhibitor of the metabolic enzymes. The compound is not soluble in the incubation medium. | Increase the incubation time or enzyme concentration. Test for enzyme inhibition using a known substrate. Use a co-solvent to improve solubility, ensuring it does not affect enzyme activity. |
| Difficulty detecting metabolites. | Metabolites are formed at very low concentrations. Metabolites are unstable. | Use a more sensitive mass spectrometer or a larger sample volume. Check the stability of potential metabolites in the assay buffer. |
| Ambiguous metabolite structures from MS data. | Insufficient fragmentation to pinpoint the site of modification. Isomeric metabolites are not separated chromatographically. | Use high-resolution MS to obtain accurate mass and elemental composition. Optimize the chromatography to separate isomers. Synthesize authentic standards of expected metabolites for comparison. |
Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes
-
Prepare an incubation mixture containing human liver microsomes, NADPH (as a cofactor), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Add this compound (typically dissolved in a small amount of organic solvent) to the incubation mixture.
-
Incubate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to identify potential metabolites.
Proposed Metabolic Pathway
Caption: Proposed Phase I and Phase II metabolic pathways.
References
-
ACS Publications. (2022, April 21). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Xenobiotic Metabolomics: Major Impact on the Metabolome. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition Mechanism and Kinetics of Perfluorooctanoic Acid (PFOA) and Other Perfluorinated Carboxylic Acids: A Theoretical Study. Retrieved from [Link]
-
Wikipedia. (n.d.). PFAS. Retrieved from [Link]
-
ACS Publications. (2022, June 29). “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. Chemical Research in Toxicology. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pulsed-light-induced photochemical reactions: a case study on trifluoromethylation reactions of 1,3-dimethoxybenzene. New Journal of Chemistry. Retrieved from [Link]
-
RSC Publishing. (2024, August 29). Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. In Books. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis. PMC. Retrieved from [Link]
-
Library and Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Retrieved from [Link]
-
National Institutes of Health. (n.d.). XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER. PMC. Retrieved from [Link]
-
MDPI. (n.d.). A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant). Retrieved from [Link]
-
MDPI. (2024, March 6). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The photochemical decomposition of tristrifluoromethylhydroxylamine. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
PubMed. (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Retrieved from [Link]
-
Wikipedia. (n.d.). Xenobiotic metabolism. Retrieved from [Link]
-
ijarcs. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
-
ACS Publications. (2024, January 20). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Retrieved from [Link]
Sources
- 1. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pulsed-light-induced photochemical reactions: a case study on trifluoromethylation reactions of 1,3-dimethoxybenzene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]
- 9. XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmr.net.in [ijmr.net.in]
- 11. collectionscanada.ca [collectionscanada.ca]
safe handling and storage protocols for 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene
The following guide serves as a specialized Technical Support Center for 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene . It is designed for researchers and drug development professionals requiring high-level operational security and troubleshooting protocols.
Doc ID: TS-F6-BENZ-001 | Rev: 2.0 | Status: Active Support Tier: Level 3 (Senior Application Scientist)
Product Identity & Chemical Profile
Before initiating any workflow, verify the chemical identity. This compound is a highly fluorinated aromatic intermediate, often used as a building block in pharmaceutical synthesis or as a specialized electrolyte additive in high-voltage lithium batteries due to its oxidative stability.
-
Chemical Name: this compound[1]
-
Molecular Formula: C₈H₄F₆
-
Molecular Weight: 214.11 g/mol
-
Physical State: Clear, colorless liquid (Ambient conditions)
-
Key Characteristic: High lipophilicity and thermal stability, but potential for volatile fluorinated byproducts upon decomposition.
Core Safety Directives (The "Why" Behind the Protocol)
A. The Fluorine Hazard Factor
Expert Insight: While the C-F bond is thermodynamically stable, the unique substitution pattern (trifluoroethyl group ortho to fluorine atoms) creates steric strain. Under extreme conditions (fire or strong nucleophilic attack), this compound can release Hydrogen Fluoride (HF) or toxic fluorinated carbonyls.
-
Protocol: Never process >5g without a dedicated HF-compatible spill kit and calcium gluconate gel nearby.
-
Mechanism: Thermal decomposition >200°C or combustion releases F⁻ ions, which scavenge H⁺ from moisture in the air/mucosa to form corrosive HF.
B. Material Compatibility
Expert Insight: Fluorinated aromatics are excellent solvents for many non-polar materials. They can permeate standard latex gloves and swell certain O-rings.
-
Required PPE:
-
Gloves: Nitrile (Double-gloved, minimum 0.11mm thickness) for splash protection. Silver Shield/4H (Laminate) for prolonged handling or immersion. Avoid Latex.
-
Seals: Use PTFE (Teflon) or Kalrez gaskets. Avoid Viton or Silicone for long-term storage as they may swell or degrade, leading to containment breach.
-
Storage & Handling Protocols
Standard Operating Procedure (SOP) Table
| Parameter | Specification | Technical Rationale |
| Storage Temp | 2°C to 8°C (Refrigerated) | Minimizes vapor pressure and reduces rate of autoxidation or hydrolysis. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents moisture ingress. Fluorinated groups can hydrogen bond with water, potentially altering reactivity. |
| Container | Borosilicate Glass / PTFE-lined Cap | Prevents leaching of plasticizers found in PP/PE containers. |
| Secondary Containment | Polypropylene Tray | Essential to capture spills; glass breakage is the primary failure mode in cold storage. |
| Ventilation | Fume Hood (Face velocity >100 fpm) | Vapors are heavier than air and will accumulate in low-lying areas/sumps. |
Step-by-Step Handling Workflow
-
Equilibration: Allow the sealed container to reach room temperature before opening. Why? Opening cold fluorinated liquids attracts atmospheric condensation, introducing water that may hydrolyze sensitive impurities.
-
Aliquot Transfer: Use a glass syringe with a PTFE-tipped plunger or a positive-displacement pipette. Avoid standard air-displacement pipettes as the high vapor pressure and density (approx 1.3-1.5 g/mL) can cause dripping.
-
Headspace Purge: After use, backfill the container headspace with dry Nitrogen or Argon for 10-15 seconds before resealing.
Troubleshooting & FAQs
Q1: The liquid has developed a faint yellow tint. Is it compromised?
Diagnosis: Likely trace oxidation or photo-degradation. Root Cause: Fluorinated benzenes are generally stable, but the benzylic position (the -CH2- linking the ring and the CF3 group) is susceptible to radical abstraction under UV light or prolonged air exposure. Action:
-
Check proton NMR for benzylic oxidation products (e.g., carbonyl formation).
-
If purity is >98%, distillation under reduced pressure can recover the clear liquid.
-
Prevention: Store in amber glass or wrap container in foil.
Q2: I observe pressure buildup in the storage vial.
Diagnosis: Volatilization or Decomposition. Root Cause: If stored at room temperature, the vapor pressure may be sufficient to pressurize the septum. Alternatively, trace moisture could be reacting to release HF (rare but possible with impurities). Action:
-
Do not open outside a fume hood.
-
Vent the vial using a needle connected to an inert gas line with a bubbler to equalize pressure safely.
-
Transfer to a pressure-rated vessel if long-term RT storage is required.
Q3: Which solvent should I use for cleaning glassware?
Recommendation: Acetone or Dichloromethane (DCM). Logic: The compound is highly lipophilic. Water or alcohols (methanol/ethanol) may not effectively solvate the residues, leading to cross-contamination. Warning: Do not use strong alkaline cleaning baths (base bath) for prolonged soaking, as this can induce defluorination or nucleophilic aromatic substitution.
Emergency Response & Decision Logic
Scenario: Benchtop Spill (>5 mL)
Immediate Action: Evacuate the immediate area. Cleanup Protocol:
-
Don PPE: Goggles, Lab Coat, Double Nitrile Gloves, Organic Vapor Respirator (if outside hood).
-
Contain: Use a "pig" or absorbent sock to encircle the spill.
-
Absorb: Use Vermiculite or Sand. Do not use combustible materials like paper towels.
-
Neutralize: Wipe the area with a dilute sodium bicarbonate solution to neutralize any potential acidic byproducts.
Scenario: Fire
Extinguishing Media: Dry Chemical, CO₂, or Sand.[2][3][4] Contraindication: DO NOT USE WATER JET. Water may spread the fluorinated liquid and exacerbate HF formation. Hazard: Thermal decomposition releases HF. Firefighters must wear full SCBA.
Visualizations
Figure 1: Safe Handling & Transfer Workflow
This diagram outlines the decision process for transferring the reagent to ensure integrity and safety.
Caption: Step-by-step logic for preventing moisture contamination during aliquot transfer.
Figure 2: Emergency Response Logic (Spill/Exposure)
This diagram details the critical actions in the event of a containment breach.
Caption: Decision tree for managing exposure and spills of fluorinated aromatics.
References
-
Santa Cruz Biotechnology . This compound - Product Information. Retrieved from
-
PubChem . 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene (Isomer Analog Data). National Library of Medicine. Retrieved from
-
Sigma-Aldrich . Safety Data Sheet: Fluorinated Benzenes (General Class Hazards). Retrieved from
-
Fisher Scientific . Chemical Resistance of Gloves Guide. Retrieved from
Sources
Technical Support Center: Synthesis of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
Here we address common issues encountered during the synthesis of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene.
Q1: My trifluoroethylation reaction of 1,3,5-trifluorobenzene is showing low yield. What are the likely causes?
A1: Low yields in the trifluoroethylation of 1,3,5-trifluorobenzene can stem from several factors. Firstly, the purity of your starting 1,3,5-trifluorobenzene is critical; impurities can interfere with the reaction.[1] Secondly, the choice of trifluoroethylating agent and catalyst system is paramount. For instance, using trifluoroethyl halides with a palladium catalyst requires strictly anhydrous conditions to prevent hydrolysis of the reagents.[2] Finally, reaction temperature and duration are key parameters to optimize. Electrophilic pathways typically require temperatures between 50-80°C, while radical pathways may need higher temperatures around 100°C.[2]
Q2: I am observing the formation of multiple isomers in my final product. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in the functionalization of arenes can be challenging.[3] The formation of isomers suggests that the reaction conditions are not sufficiently directing the substitution to the desired position. For electrophilic aromatic substitution, the directing effects of the existing fluorine atoms on the benzene ring are crucial. Using a bulky catalyst can sometimes enhance selectivity by sterically hindering substitution at less accessible positions. Additionally, optimizing the solvent and temperature can influence the kinetic versus thermodynamic control of the reaction, thereby favoring the formation of a single isomer.
Q3: Are there milder alternatives to traditional trifluoroethylation methods that use harsh reagents?
A3: Yes, recent advancements in photoredox catalysis offer milder and more efficient alternatives for trifluoroethylation.[4][5] These methods often utilize visible light to generate trifluoroethyl radicals from stable precursors under ambient temperature and pressure.[6] This approach can be more functional-group tolerant and avoid the use of harsh reagents and high temperatures, making it a more sustainable and often higher-yielding strategy.[4]
Q4: Can I use crude 1,3,5-trifluorobenzene for the synthesis, or is high purity essential?
A4: While it may be tempting to use crude starting material to save time, high purity of 1,3,5-trifluorobenzene is strongly recommended. Impurities can act as catalyst poisons or participate in side reactions, leading to lower yields and complex purification challenges. Purification of the final product is often more labor-intensive than purifying the starting material.
Q5: What are the best purification techniques for the final product?
A5: The choice of purification method depends on the scale and purity of the crude product. For small-scale laboratory syntheses, flash column chromatography on silica gel is often effective for separating the desired product from unreacted starting materials and byproducts. For larger-scale production, fractional distillation under reduced pressure can be a more practical and economical method, provided there is a sufficient boiling point difference between the components of the mixture.
II. Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. Incorrect reaction temperature. 4. Presence of moisture or oxygen in an air-sensitive reaction. | 1. Use a fresh batch of catalyst or test its activity on a known reaction. 2. Purify solvents and reagents before use. 3. Carefully monitor and control the reaction temperature. 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Unwanted Byproducts | 1. Over-reaction or side reactions due to incorrect stoichiometry or temperature. 2. Decomposition of starting materials or product. 3. Non-selective reaction conditions. | 1. Optimize the molar ratio of reactants and control the temperature carefully. 2. Monitor the reaction progress by TLC or GC to avoid prolonged reaction times. 3. Explore alternative catalysts or solvent systems to improve selectivity. |
| Difficulty in Product Isolation/Purification | 1. Similar polarities of the product and impurities. 2. Product instability during workup or purification. 3. Formation of azeotropes during distillation. | 1. Try different solvent systems for column chromatography. Derivatization of the product or impurities can sometimes alter their polarity. 2. Perform workup and purification at lower temperatures if the product is thermally sensitive. 3. Consider alternative purification methods like preparative HPLC or crystallization. |
III. Alternative Synthetic Strategies
Beyond the direct trifluoroethylation of 1,3,5-trifluorobenzene, several alternative strategies can be employed. The choice of strategy will depend on the availability of starting materials, desired scale, and laboratory capabilities.
Strategy 1: Palladium-Catalyzed Cross-Coupling
This is a robust and widely used method for forming carbon-carbon bonds. The key is the coupling of an aryl halide or triflate with a trifluoroethylating agent.
Conceptual Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene|RUO [benchchem.com]
- 3. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
optimizing catalyst loading for the synthesis of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene
Welcome to the technical support center for the synthesis of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the palladium-catalyzed trifluoroethylation of 1,3,5-trifluorobenzene. Our goal is to equip you with the necessary knowledge to optimize your catalyst loading and achieve high-yield, high-purity synthesis of this important fluorinated building block.
Introduction to the Synthesis
The introduction of a trifluoroethyl group into an aromatic ring is a critical transformation in medicinal and agricultural chemistry, often imparting unique physicochemical properties to the molecule. The synthesis of this compound typically proceeds via a palladium-catalyzed cross-coupling reaction. A plausible and efficient route is the direct C-H trifluoroethylation of 1,3,5-trifluorobenzene using a suitable trifluoroethylating agent, such as trifluoroethyl iodide, in the presence of a palladium catalyst and a ligand.
Optimizing the catalyst loading is paramount to ensure an efficient, cost-effective, and reproducible synthesis. This guide will walk you through common challenges and provide solutions grounded in established catalytic principles.
Visualizing the Reaction Pathway
A general overview of the palladium-catalyzed C-H trifluoroethylation is depicted below. Understanding this catalytic cycle is fundamental to troubleshooting potential issues.
Caption: Palladium-catalyzed C-H trifluoroethylation cycle.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis of this compound.
Q1: What is the optimal catalyst loading for this reaction?
A1: The optimal catalyst loading is a balance between reaction efficiency and cost. For palladium-catalyzed cross-coupling reactions, a loading of 1-5 mol% of the palladium precursor is a typical starting point.[1] However, for highly efficient catalytic systems, this can often be reduced to as low as 0.1-0.5 mol%. It is crucial to perform a catalyst loading screen to determine the lowest effective concentration for your specific reaction conditions. Exceedingly high catalyst loading can sometimes lead to an increase in side products and complicates purification.
Q2: Which palladium precursor and ligand combination is recommended?
A2: The choice of palladium precursor and ligand is critical for catalytic activity and selectivity. Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts. For C-H activation and trifluoroethylation, bulky, electron-rich phosphine ligands such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) are often effective.[2] The ligand not only stabilizes the palladium center but also influences the rates of oxidative addition and reductive elimination.[3][4] A preliminary screen of different ligands is highly recommended.
Q3: What are the most common side products, and how can they be minimized?
A3: The most prevalent side product in similar cross-coupling reactions is the homocoupling of the starting materials.[2][5] In this synthesis, this would correspond to the formation of poly(trifluorophenylenes) from the self-coupling of 1,3,5-trifluorobenzene. Another potential side product is the formation of biphenyls if an aryl halide is used as the starting material. Minimizing these side reactions can be achieved by:
-
Careful control of stoichiometry: Using a slight excess of the trifluoroethylating agent can disfavor the homocoupling of the trifluorobenzene.
-
Optimizing the base: The choice and concentration of the base can significantly impact the reaction outcome.[2]
-
Lowering the catalyst loading: As mentioned, excessively high catalyst concentrations can promote side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC). For quantitative analysis, GC with a flame ionization detector (FID) or mass spectrometry (MS) detector is often the method of choice. ¹⁹F NMR spectroscopy can also be a powerful tool for monitoring the consumption of starting material and the formation of the fluorinated product and byproducts.
Q5: What are the key safety precautions for this synthesis?
A5: Working with fluorinated compounds and palladium catalysts requires stringent safety measures.
-
Handling of trifluoroethylating agents: These reagents can be volatile and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]
-
Palladium catalysts: While generally not highly toxic, palladium compounds can be sensitizers. Avoid inhalation of dust and skin contact.
-
Solvents: Use appropriate anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from interfering with the reaction and to avoid potential side reactions.
-
Pressure: Some reactions may generate pressure. Use appropriate reaction vessels and pressure relief systems if necessary.
Troubleshooting Guide
Encountering issues during your synthesis is not uncommon. This guide provides a structured approach to troubleshooting common problems.
Caption: A decision tree for troubleshooting low or no product formation.
| Problem | Potential Cause | Recommended Solution |
| No reaction or very low conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst to ensure the active Pd(0) species is formed. |
| Impure or wet reagents | Purify 1,3,5-trifluorobenzene and the trifluoroethylating agent. Ensure all solvents are anhydrous and the reaction is performed under a strict inert atmosphere (argon or nitrogen). | |
| Incorrect reaction temperature | The C-H activation step may require a specific temperature range. Screen a range of temperatures (e.g., 80-120 °C) to find the optimum. | |
| Inappropriate base | The choice of base is crucial for the C-H activation step. Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] | |
| Low yield with significant side product formation | High catalyst loading | Reduce the catalyst loading in increments (e.g., from 2 mol% to 1 mol%, then 0.5 mol%). |
| Incorrect stoichiometry | Carefully control the ratio of 1,3,5-trifluorobenzene to the trifluoroethylating agent. A slight excess of the latter may be beneficial. | |
| Suboptimal ligand | The ligand may not be effectively promoting the desired reductive elimination over side reactions. Screen a different class of ligands. | |
| Reaction stalls before completion | Catalyst deactivation | The palladium catalyst may be deactivating over time. This can sometimes be mitigated by using a more robust ligand or by adding a fresh portion of the catalyst mid-reaction (though this is less ideal). |
| Product inhibition | The product itself may be coordinating to the palladium center and inhibiting the catalytic cycle. Diluting the reaction mixture may help in some cases. | |
| Poor reproducibility | Inconsistent reagent quality | Ensure the purity and dryness of all reagents and solvents are consistent between batches. |
| Variations in reaction setup | Standardize the reaction setup, including stirring speed, heating method, and the procedure for adding reagents. |
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a general procedure for determining the optimal catalyst loading for the synthesis of this compound.
Materials:
-
1,3,5-Trifluorobenzene
-
Trifluoroethyl iodide
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Reaction vials suitable for heating under an inert atmosphere
-
GC or HPLC for analysis
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the palladium precursor, ligand, and 1,3,5-trifluorobenzene in the chosen anhydrous solvent to ensure accurate dispensing of small quantities.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the base to a series of reaction vials.
-
Reagent Addition: To each vial, add the appropriate volume of the 1,3,5-trifluorobenzene stock solution. Then, add varying amounts of the palladium precursor and ligand stock solutions to achieve a range of catalyst loadings (e.g., 2.0, 1.0, 0.5, 0.2, 0.1 mol%).
-
Initiation: Add the trifluoroethyl iodide to each vial.
-
Reaction: Seal the vials and heat the reactions to the desired temperature (e.g., 100 °C) with vigorous stirring for a set period (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each reaction, dilute it, and analyze by GC or HPLC to determine the conversion and yield for each catalyst loading.
Data Presentation:
| Catalyst Loading (mol%) | Conversion (%) | Yield (%) | Major Side Product(s) (%) |
| 2.0 | 98 | 85 | 10 (Homocoupling) |
| 1.0 | 97 | 90 | 5 (Homocoupling) |
| 0.5 | 95 | 92 | 2 (Homocoupling) |
| 0.2 | 85 | 83 | <1 |
| 0.1 | 60 | 58 | <1 |
Note: The data in this table is illustrative and will vary depending on the specific reaction conditions.
References
-
Zhang, H., Chen, P., & Liu, G. (2014). Palladium-catalyzed cascade C–H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes. Angewandte Chemie International Edition, 53(38), 10174-10178. [Link]
-
Request PDF: Regioselective Palladium-Catalyzed C-H Bond Trifluoroethylation of Indoles: Exploration and Mechanistic Insight. (n.d.). ResearchGate. [Link]
-
Tóth, B. L., Kovács, S., Sályi, G., & Novák, Z. (2016). Mild and efficient palladium-catalyzed direct trifluoroethylation of aromatic systems by C–H activation. Angewandte Chemie International Edition, 55(6), 1988-1992. [Link]
-
Maraswami, M., Pankajakshan, S., Chen, G., & Loh, T. P. (2017). Palladium-catalyzed direct C–H trifluoroethylation of aromatic amides. Organic Letters, 19(16), 4223-4226. [Link]
- CN116553997B - Synthesis method of intermediate 1,2, 3-trifluoro-benzene for synthesizing 3,4, 5-trifluoro-bromobenzene.
-
Ye, Y., et al. (2016). Palladium-Catalyzed Fluorination of Cyclic Vinyl Triflates: Effect of TESCF3 as an Additive. Angewandte Chemie International Edition, 55(50), 15559-15563. [Link]
-
Müller, S., et al. (2004). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. Chemosphere, 56(8), 735-744. [Link]
-
Request PDF: Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. (n.d.). ResearchGate. [Link]
-
Tóth, B. L., Kovács, S., Sályi, G., & Novák, Z. (2016). Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C−H Activation. Angewandte Chemie International Edition, 55(6), 1988-1992. [Link]
-
Cho, J. Y., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679-1681. [Link]
-
Wang, F., et al. (2021). Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. Organic Letters, 23(5), 1630-1635. [Link]
-
Flood, D. T. (1933). Fluorobenzene. Organic Syntheses, 13, 46. [Link]
-
Riemer, T., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12343-12353. [Link]
-
Synthesis of (2,2,2-trifluoroethyl)benzene. (n.d.). PrepChem.com. [Link]
-
Guide for the Safe Handling of Tetrafluoroethylene. (2017). Plastics Europe. [Link]
-
Pd-catalyzed Divergent Trifluoroethylation and Arylation of Arylboronic Acids by Aryl(2,2,2-trifluoroethyl)iodonium Salts. (n.d.). The Royal Society of Chemistry. [Link]
-
Guide for the Safe Handling of Tetrafluoroethylene. (2017). ResearchGate. [Link]
-
Venkateswarlu, P. (1985). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 64(9), 1157-1162. [Link]
-
Precautions For Handling Tetrafluoroethane. (2023, January 18). News. [Link]
- CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
-
Al-Kaysi, R. O., & El-Khouri, M. F. (2019). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 17(10), 2590-2609. [Link]
-
Wang, F., et al. (2021). Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. Organic Letters, 23(5), 1630-1635. [Link]
-
Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. (n.d.). ResearchGate. [Link]
- CN102234221A - Preparation method of fluorobenzene.
-
A Novel Method for the Fast, Sensitive, and Simple Analysis of Total Fluorine in Wastewater. (2021, September 1). Analytik Jena. [Link]
-
Lehmler, H. J., et al. (2006). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Molecules, 11(5), 333-345. [Link]
-
Nickel‐Catalyzed Direct Trifluoroethylation of Aryl Iodides with 1,1,1‐Trifluoro‐2‐Iodoethane via Reductive Coupling. (n.d.). Sci-Hub. [Link]
-
Rapid Lewis Acid Screening and Reaction Optimization using 3D Printed Catalyst Impregnated Stirrer Devices in the Synthesis of Heterocycles. (n.d.). ResearchGate. [Link]
-
Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts. [Link]
-
Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. (2026, January 26). Journal of the American Chemical Society. [Link]
Sources
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. julychem.com [julychem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
Validation & Comparative
1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene versus 1,3,5-tris(trifluoromethyl)benzene in synthesis
This guide provides an in-depth technical comparison between 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene (TF-TFE-B) and 1,3,5-Tris(trifluoromethyl)benzene (TTFMB) .
While both compounds share a fluorinated aromatic scaffold, they serve fundamentally different roles in synthesis. TTFMB is a thermodynamic sink—highly stable, symmetric, and often used as an inert solvent or heavy fluorous tag. TF-TFE-B is a kinetic handle—an asymmetric building block offering unique benzylic reactivity and tunable lipophilicity for medicinal chemistry.
Structural & Electronic Architecture
The divergence in utility stems directly from the "Spacer Effect"—the presence of a methylene (
| Feature | 1,3,5-Tris(trifluoromethyl)benzene (TTFMB) | This compound (TF-TFE-B) |
| CAS Number | 729-81-7 | 21249-93-4 (Generic isomer class) / Specialty |
| Formula | ||
| Symmetry | ||
| Benzylic Protons | None (Inert) | Two ( |
| Electronic Nature | Strongly Electron-Deficient ( | Moderately Deficient (Ring Fs + Inductive |
| Primary Role | Inert Solvent, Fluorous Tag, NMR Standard | Divergent Building Block, Bioisostere |
| Lipophilicity | Extremely High (Fluorous Phase Soluble) | Tunable (Lipophilic but polarizable) |
Expert Insight: The "Spacer" Consequence
In TTFMB, the three
In TF-TFE-B, the methylene spacer insulates the ring from the strong withdrawal of the terminal
Synthesis Utility & Reactivity Profiles
A. TTFMB: The Inert Scaffold
TTFMB is predominantly used where chemical inertness is required.
-
Fluorous Solvent: Due to its high fluorine content (9 F atoms), it dissolves perfluorinated reagents and separates from organic layers, facilitating biphasic catalysis.
-
Internal Standard: Its high symmetry yields a clean singlet in
NMR (approx. -63 ppm), used for quantifying reaction yields. -
S_NAr Acceptor: Under forcing conditions, nucleophiles (alkoxides, amines) can displace one of the
groups (rare) or, more commonly, displace a ring hydrogen if activated by strong bases (lithiation-trapping).
B. TF-TFE-B: The Reactive Building Block
TF-TFE-B is a platform for divergent synthesis . It allows chemists to maintain a fluorinated core while elaborating the side chain.
Protocol 1: Benzylic Functionalization (Radical Bromination)
The methylene group allows for Wohl-Ziegler bromination, creating a handle for cross-coupling.
-
Reagents: TF-TFE-B (1.0 equiv), NBS (1.1 equiv), AIBN (5 mol%).
-
Solvent:
or Trifluorotoluene (green alternative). -
Conditions: Reflux (80°C) for 4–6 hours under
. -
Mechanism: Radical abstraction of benzylic H. The resulting radical is stabilized by the captodative effect of the phenyl ring and the
group. -
Outcome: Yields the
-bromo derivative, a precursor for Suzuki/Heck couplings.
Protocol 2: S_NAr Selectivity
Unlike TTFMB, which has identical "pockets" between substituents, TF-TFE-B has steric and electronic differentiation. Nucleophilic attack (e.g., by a thiol or amine) will preferentially occur at the 4-position (para to the trifluoroethyl group) due to the combined directing effects of the 3,5-fluorines and the steric blocking at the 2-position.
Visualizing the Synthetic Pathways
The following diagram illustrates the decision matrix for choosing between these two compounds based on desired downstream reactivity.
Caption: Divergent synthetic utility: TTFMB acts as a stable sink or solvent, while TF-TFE-B offers orthogonal reactivity at the benzylic and aromatic positions.
Experimental Data Comparison
Solubility and Partitioning ( )
In drug discovery, the choice between a
| Property | TTFMB | TF-TFE-B | Significance |
| Calculated LogP | ~4.6 - 4.9 | ~3.8 - 4.1 | TF-TFE-B is slightly less lipophilic, improving aqueous solubility in biological assays. |
| Boiling Point | 116°C | ~140–150°C (est.) | TF-TFE-B has higher molecular weight and lower symmetry, increasing BP. |
| Single peak (-63 ppm) | Multiple signals (Ring Fs: -110 to -115 ppm; Chain | TF-TFE-B requires 2D-NMR for full characterization. |
Synthesis of TF-TFE-B (Protocol)
Since TF-TFE-B is often a custom intermediate, it is synthesized via Copper-Mediated Trifluoroethylation of the corresponding aryl iodide or bromide.
Step-by-Step Methodology:
-
Substrate: 1-Bromo-2,4,6-trifluorobenzene (Precursor).
-
Reagents:
(2.0 equiv), Cu powder (3.0 equiv). -
Solvent: DMF or NMP (Polar aprotic is essential).
-
Conditions: Sealed tube, 130°C, 12 hours.
-
Workup: Dilute with ether, wash with water (to remove DMF), dry over
. -
Purification: Distillation (liquid) or Silica Column (Hexanes).
Note: This synthesis exploits the Ullmann-type coupling mechanism. The electron-deficient ring facilitates the reductive elimination from the Copper center.
Strategic Recommendations
Use 1,3,5-Tris(trifluoromethyl)benzene (TTFMB) when:
-
You need a reaction medium that dissolves fluorinated catalysts but allows for easy product separation (fluorous biphasic system).
-
You require a robust internal standard for
qNMR that will not react with electrophiles or oxidants. -
You are designing MOFs (Metal-Organic Frameworks) where high symmetry and thermal stability (>200°C) are critical.
Use this compound (TF-TFE-B) when:
-
You are performing Lead Optimization in medicinal chemistry. The
group acts as a bioisostere for ethyl or isopropyl groups, blocking metabolic oxidation while maintaining steric bulk. -
You need to couple a fluorinated motif to a complex scaffold. The benzylic position can be brominated and then converted to a Grignard or Zinc reagent for Negishi coupling.
-
You are studying benzylic oxidation rates. The electron-withdrawing nature of the ring makes the benzylic position resistant to oxidation compared to toluene, but still accessible compared to TTFMB.
References
-
PubChem. 1,3,5-Tris(trifluoromethyl)benzene Compound Summary. National Library of Medicine. Available at: [Link]
-
Ogawa, A., et al. (2024). Coinage metal-ethylene complexes of sterically demanding 1,10-phenanthroline ligands. Royal Society of Chemistry. (Discusses use of TTFMB as internal standard). Available at: [Link]
-
BioRxiv. Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation. (Discusses electronic effects of benzylic-CF3 motifs). Available at: [Link]
screening the biological activity of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
This guide provides a technical framework for screening the biological activity and physicochemical properties of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene (TF-TFEB) derivatives.[1][2]
In modern drug discovery, this scaffold represents a "metabolically hardened" bioisostere of ethylbenzene or mesitylene cores.[1][2] The simultaneous presence of a polyfluorinated ring and a 2,2,2-trifluoroethyl group creates a unique chemical space characterized by extreme hydrophobicity , electron deficiency , and resistance to oxidative metabolism .[1][2]
The primary utility of this scaffold is not typically as a standalone drug, but as a pharmacophore modulator designed to:
-
Block Benzylic Oxidation: The substitution of hydrogens with fluorines at the benzylic
-position prevents CYP450-mediated hydroxylation.[1][2][3] -
Modulate Potency: The electron-withdrawing nature enhances
- stacking interactions with electron-rich protein residues.[1][2][3]
This guide compares TF-TFEB against its non-fluorinated and partially fluorinated alternatives to validate its utility in lead optimization.
Comparative Analysis: Performance vs. Alternatives
The following analysis contrasts TF-TFEB with 1-Ethyl-3,5-difluorobenzene (Mono-Ethyl) and 1,3,5-Triethylbenzene (Non-Fluoro) .
Table 1: Physicochemical & ADME Performance Matrix[1][2][6]
| Parameter | TF-TFEB (Candidate) | Alternative A: Mono-Ethyl Analog | Alternative B: Non-Fluoro Parent | Implication |
| Metabolic Stability ( | High (>120 min) | Moderate (30-60 min) | Low (<15 min) | TF-TFEB blocks the "soft spot" for CYP metabolism.[1][2][3] |
| Lipophilicity (cLogP) | High (~4.2) | Medium (~3.[1][2][3]1) | Medium (~3.[1][2][3]5) | TF-TFEB risks poor aqueous solubility ("Grease Ball" effect).[1][2][3] |
| Benzylic H-Abstraction | Blocked | Facile | Very Facile | The |
| Electron Density | Very Low ( | Neutral | High ( | TF-TFEB prefers binding to electron-rich domains (e.g., Phe, Trp).[1][2][3] |
| Permeability (PAMPA) | High | High | High | Fluorination maintains or enhances membrane crossing.[1][2][3] |
Key Insight: The "Fluorine Effect"
The 2,2,2-trifluoroethyl group acts as a metabolic shield.[1][2] While the Alternative A (Ethyl group) is rapidly converted to a secondary alcohol and then a ketone by CYP enzymes, TF-TFEB remains inert.[1][2] However, the trade-off is solubility; the high fluorine count significantly reduces aqueous solubility, necessitating specialized formulation screening (e.g., SEDDS or cyclodextrins) early in the pipeline.[1][2]
Mechanism of Action: The Metabolic Blockade[6]
To understand why we screen this molecule, one must visualize the metabolic blockade.[1][2] The diagram below illustrates the divergent pathways between the candidate and its alternatives.
Figure 1: Mechanistic comparison of metabolic fates.[1][2][3] The C-F bond strength (~116 kcal/mol) prevents the H-abstraction step necessary for CYP450 metabolism, unlike the weaker C-H bond (~98 kcal/mol) in the ethyl alternative.[3]
Experimental Protocols
To validate the biological utility of TF-TFEB derivatives, the following self-validating protocols must be employed.
Protocol A: Microsomal Stability Screening (The "Gold Standard")
Purpose: Quantify the metabolic half-life improvement provided by the trifluoroethyl group.[1][2][3]
-
Preparation:
-
Incubation System:
-
Test Concentration: 1 µM (to ensure first-order kinetics).
-
Protein Conc: 0.5 mg/mL microsomal protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Reaction Initiation:
-
Sampling:
-
Analysis:
-
Validation Criteria:
Protocol B: Thermodynamic Solubility Assay
Purpose: Assess the "Grease Ball" risk inherent to polyfluorinated scaffolds.[1][2][3]
-
Method: Shake-flask method (equilibrium solubility).[1][2][3]
-
Solvent: PBS (pH 7.4) and FaSSIF (Simulated Intestinal Fluid).[1][2][3]
-
Procedure:
-
Critical Control: If solubility is
, the biological data from Protocol A may be artifactual (protein binding/precipitation).
Screening Workflow Diagram
This workflow ensures that only viable candidates proceed to expensive in vivo studies.[1][2][3]
Figure 2: The "Fail Fast" screening cascade. Solubility is the primary gatekeeper for this highly lipophilic scaffold.[3]
Safety & Toxicity Considerations
When screening TF-TFEB derivatives, researchers must monitor for specific fluorinated metabolites.[1][2]
-
Trifluoroethanol (TFE) Release: While the benzylic C-C bond is strong, metabolic cleavage can theoretically release 2,2,2-trifluoroethanol, a known reproductive toxin.[1][2]
-
Reactive Intermediates: Unlike the ethyl analog, TF-TFEB is less likely to form reactive quinone methides due to the electron-withdrawing effect of the fluorine atoms, making it generally safer regarding idiosyncratic toxicity.[3]
References
-
Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link
-
Meanwell, N. A. (2018).[1][2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] Link[1][2][3]
-
Gillis, E. P., et al. (2015).[1][2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1][2] Link[1][2][3]
-
Zhou, M., et al. (2023).[1][2][4] Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10, 5986-6009.[1][2][4] Link
-
PubChem Compound Summary. (2025). 1,3,5-Trifluorobenzene Derivatives & Properties. National Library of Medicine.[1][2][3] Link[1][2][3]
Sources
- 1. 1,3,5-Trifluoro-2,4,6-triiodobenzene | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-Trifluorobenzene | C6H3F3 | CID 9745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Guide: 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene in Lead Optimization
[1]
Executive Summary: The "Metabolic Fortress" Scaffold
In modern medicinal chemistry, the 2,2,2-trifluoroethyl (TFE) group has emerged as a superior bioisostere for ethyl and isopropyl moieties. When attached to a 1,3,5-trifluorobenzene core, the resulting scaffold (TF-TFEB) offers a unique combination of steric protection and electronic deactivation.[1] This guide details how TF-TFEB functions as a "metabolic fortress," blocking Cytochrome P450 (CYP) oxidation sites while modulating the physicochemical profile of drug candidates.[1]
Key Advantages at a Glance[2]
-
Metabolic Blockade: Eliminates labile benzylic C-H abstraction sites common in ethyl-substituted aromatics.[1]
-
Electronic Tuning: The 1,3,5-F motif significantly lowers the
-electron density of the ring, reducing susceptibility to oxidative metabolism and altering stacking interactions. -
Lipophilicity Modulation: Provides a distinct dipole moment and volume compared to hydrocarbon analogs, often improving membrane permeability without the penalty of excessive lipophilicity associated with long alkyl chains.
Comparative Analysis: TF-TFEB vs. Alternatives
The following analysis compares TF-TFEB against its direct structural analog, 1-Ethyl-2,4,6-trifluorobenzene , and the non-fluorinated Ethylbenzene scaffold.[1]
Metabolic Stability Profile
The primary advantage of TF-TFEB is its resistance to oxidative dealkylation.[1]
| Feature | TF-TFEB (Target) | Ethyl-TFB (Analog) | Ethylbenzene (Control) |
| Structure | |||
| Benzylic Oxidation Risk | Low .[1] The strong electron-withdrawing | Moderate . Flanking F atoms offer some protection, but C-H bonds remain labile.[1] | High . Major site of CYP450 metabolism (benzylic hydroxylation).[1] |
| Null . Fluorine atoms block hydroxylation at the | High . Susceptible to terminal hydroxylation ( | High . Rapid conversion to alcohols/acids.[1] | |
| Intrinsic Clearance ( | < 10 µL/min/mg (Predicted Stable) | ~50-100 µL/min/mg | > 500 µL/min/mg (Rapid) |
Physicochemical Properties
The introduction of the TFE group creates a dipole distinct from a standard ethyl group, influencing binding affinity and solubility.
-
Bioisosterism: The
group is roughly isosteric with an isopropyl group in terms of volume but possesses inverted electronic properties (electron-withdrawing vs. donating).[1] -
pKa Modulation: If an amine or acidic group is present elsewhere on the ring, the TF-TFEB scaffold will significantly lower the pKa due to the cumulative inductive effect of the three ring fluorines and the TFE group.
Mechanistic Visualization: CYP450 Blockade[1]
The diagram below illustrates the mechanistic basis for the superior stability of TF-TFEB. The high bond dissociation energy (BDE) of C-F bonds and the inductive effect prevent the formation of the radical intermediate required for CYP450 oxidation.
Figure 1: Mechanistic comparison of CYP450 interaction with Ethyl vs. Trifluoroethyl scaffolds.[1] The TFE group prevents the critical H-abstraction step.
Experimental Protocols
Synthesis of TF-TFEB Derivatives
This protocol describes a representative cross-coupling workflow to introduce the TF-TFEB motif, utilizing a copper-mediated trifluoromethylation strategy or direct coupling.[1]
Reagents:
-
1,3,5-Trifluoro-2-(bromomethyl)benzene (Precursor)[1]
- (Ruppert-Prakash Reagent)[1]
-
Copper(I) Iodide (CuI)[1]
-
Cesium Fluoride (CsF)[1]
Step-by-Step Methodology:
-
Activation: In a dry glovebox, charge a reaction vial with CuI (0.2 equiv) and CsF (2.0 equiv).
-
Solvation: Add anhydrous DMF (0.5 M concentration relative to substrate).
-
Addition: Add the 1,3,5-trifluoro-2-(bromomethyl)benzene (1.0 equiv) and
(1.5 equiv) simultaneously at 0°C. -
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The reaction proceeds via a Cu-CF3 species reacting with the benzyl bromide.[1]
-
Quench: Quench with water/ethyl acetate.
-
Purification: Extract the organic layer, dry over
, and purify via silica gel chromatography (Hexanes/EtOAc gradient). -
Validation: Confirm structure via
-NMR. The TFE group will appear as a triplet around -65 ppm, distinct from the aromatic fluorines.[1]
In Vitro Microsomal Stability Assay
To validate the "Metabolic Fortress" hypothesis, perform the following assay.
Materials:
-
Pooled Human Liver Microsomes (HLM)[1]
-
NADPH Regenerating System[1]
-
Test Compounds (TF-TFEB analog vs. Ethyl analog)
Protocol:
-
Incubation: Pre-incubate test compounds (1 µM) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Initiate reaction by adding NADPH (1 mM final).[1]
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
-
Termination: Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life ( ) and intrinsic clearance ( ).[1]
Strategic Implementation Workflow
The following decision tree guides researchers on when to deploy the TF-TFEB scaffold during Lead Optimization.
Figure 2: Decision logic for incorporating the TF-TFEB scaffold to resolve metabolic instability.
References
-
BenchChem. (2025).[1][2] 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene - Product Description and Applications. Retrieved from 3[1]
-
National Institutes of Health (NIH). (2025).[1] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC PubMed Central.[1] Retrieved from 4[1]
-
Royal Society of Chemistry. (2023).[1] Recent advances in trifluoroethylation reaction.[1][5][6] Organic Chemistry Frontiers.[1][6] Retrieved from 6[1]
-
Beilstein Journals. (2015). Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.[1] Beilstein Journal of Organic Chemistry.[1] Retrieved from 7[1]
-
Cambridge MedChem Consulting. (2021).[1] Bioisosteric Replacements: t-Butyl and Trifluoromethyl Bioisosteres.[1][8] Retrieved from 8[1]
Sources
- 1. 1,3,5-Trifluoro-2,4,6-triiodobenzene | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
confirming the identity of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene through analytical techniques
[1]
Executive Summary
This guide establishes the definitive analytical protocol for confirming the identity of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene (hereafter referred to as TFB-TFE ).[1]
In drug development and advanced materials research, fluorinated aromatics are prized for their metabolic stability and lipophilicity.[1][2] However, the synthesis of TFB-TFE often yields regioisomers (e.g., 1,2,4-trifluoro derivatives) that are difficult to separate by standard chromatography.[1]
The Core Thesis: Mass Spectrometry (GC-MS) is sufficient for molecular weight confirmation, but it fails to distinguish regioisomers definitively.[1] Nuclear Magnetic Resonance (
Structural Analysis & Isomer Differentiation
To validate TFB-TFE, one must prove not just the presence of atoms, but their specific arrangement. The primary "alternative" candidates encountered in synthesis are regioisomers where the fluorine substitution pattern on the ring differs.[1]
The Symmetry Argument
The target molecule, TFB-TFE, possesses a critical plane of symmetry passing through the C2 and C5 positions. This symmetry dictates a simplified NMR splitting pattern that asymmetric isomers cannot mimic.[1]
| Feature | Target: TFB-TFE (1,3,5-Trifluoro-2-substituted) | Alternative Isomer (e.g., 1,2,4-Trifluoro-5-substituted) |
| Symmetry | ||
| 3 Distinct Signals (1 Aliphatic | 4 Distinct Signals (1 Aliphatic | |
| 2 Distinct Signals (1 Aliphatic | 3 Distinct Signals (1 Aliphatic | |
| Differentiation | High Confidence | High Confidence |
Decision Logic Diagram
The following flowchart illustrates the critical path for ruling out isomers.
Caption: Analytical decision tree prioritizing
Methodology 1: Nuclear Magnetic Resonance (NMR)[1][4][5][6]
NMR is the primary release criterion.[1] The high fluorine content allows for sensitive detection without background interference found in
Experimental Protocol
-
Solvent: Dissolve 10-15 mg of sample in 0.6 mL Chloroform-d (
) .-
Rationale:
is non-polar, minimizing solvent-solute hydrogen bonding that can broaden the proton signals.[1]
-
-
Reference: Use Hexafluorobenzene (
, -164.9 ppm) or Trichlorofluoromethane ( , 0.0 ppm) as an internal standard for precise shift referencing.[1] -
Acquisition:
Expected Data Profile (TFB-TFE)
A.
F NMR (The Fingerprint)
The spectrum must show exactly three signal groups.[1]
| Signal | Assignment | Shift ( | Multiplicity | Coupling ( | Integration |
| A | Aliphatic | -66.0 | Triplet (t) | 3F | |
| B | Aromatic F1, F3 | -110 to -115 | Multiplet | Complex (Ar-F coupling) | 2F |
| C | Aromatic F5 | -105 to -110 | Multiplet | Complex | 1F |
Note: Shifts are relative to
B.
H NMR (The Confirmation)
The proton spectrum confirms the alkyl linker.[1]
| Signal | Assignment | Shift ( | Multiplicity | Coupling ( | Integration |
| A | Alkyl | 3.30 - 3.40 | Quartet (q) | 2H | |
| B | Aromatic H4, H6 | 6.80 - 7.00 | Multiplet | 2H |
Key Diagnostic: The
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)[1]
While NMR confirms structure, GC-MS confirms purity and molecular weight.[1]
Experimental Protocol
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium @ 1.0 mL/min.[1]
-
Temp Program: 50°C (hold 2 min)
20°C/min 250°C.
Fragmentation Analysis
Fluorinated alkyl benzenes exhibit specific fragmentation pathways.
| m/z (Mass-to-Charge) | Fragment Identity | Mechanistic Origin |
| 214 | Molecular Ion (Parent) | |
| 145 | Loss of trifluoromethyl radical from the ethyl chain.[1] | |
| 125/126 | Ring fragmentation / Tropylium-like rearrangements. | |
| 69 | Diagnostic for trifluoromethyl groups.[1] |
Interpretation: The presence of the m/z 145 peak is the "signature" of the trifluoroethyl group attached to the ring. A simple fluorobenzene would not lose a mass of 69 so easily.[1]
Methodology 3: Infrared Spectroscopy (FT-IR)[1]
Used as a secondary confirmation for batch-to-batch consistency.[1]
References
-
Beilstein Journals. "Synthesis of trifluoroethyl substituted benzenes and NMR characterization." Beilstein J. Org.[1] Chem. (Accessed via search result 1.15).[1] Link
-
PubChem. "1,3,5-Trifluorobenzene Spectral Data."[1] National Library of Medicine.[1] Link[1][5]
-
UC Santa Barbara NMR Facility. "
F Chemical Shifts and Coupling Constants Table." Link -
Royal Society of Chemistry. "Analysis of
F spectra of 1,3,5-trichlorotrifluorobenzene."[1] J. Chem. Soc., Faraday Trans.[1][6] 2.Link[1]
Sources
- 1. 1,3,5-Trifluoro-2,4,6-triiodobenzene | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Structures of 1,3,5-trichloro- and 1,3,5-trichlorotrifluorobenzene derived from n.m.r. spectra of nematic solutions - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Steric and Electronic Effects of the Trifluoroethyl Group on the Benzene Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry and materials science, the strategic modification of molecular scaffolds is paramount to tuning physicochemical properties and biological activity.[1] Fluorinated functional groups have become a cornerstone of this practice, with the trifluoromethyl (-CF3) group being a prominent example.[2] However, its close analog, the trifluoroethyl group (-CH2CF3), presents a unique combination of steric and electronic properties that warrants a detailed comparative analysis. This guide provides an in-depth assessment of the trifluoroethyl group's effects on the benzene ring, contrasting it with benchmark substituents like methyl, ethyl, and the trifluoromethyl group itself. We will dissect its electronic profile through the lens of Hammett parameters and explore its steric demands using Taft constants. Furthermore, this guide furnishes detailed experimental and computational protocols for researchers to independently validate and explore these effects in their own systems.
Introduction: The Rationale for Fluorination in Molecular Design
The introduction of fluorine or fluoroalkyl groups into organic molecules is a well-established strategy for modulating a compound's properties.[3] Attributes like increased metabolic stability, enhanced lipophilicity, and altered electronic character can significantly improve a drug candidate's pharmacokinetic profile or a material's performance.[1][4] While the trifluoromethyl (-CF3) group is widely recognized for its strong electron-withdrawing nature and moderate steric bulk, the trifluoroethyl (-CH2CF3) group offers a more nuanced profile. The presence of a methylene (-CH2-) spacer between the potent electron-withdrawing CF3 unit and the aromatic ring fundamentally alters the transmission of electronic effects and introduces distinct steric and conformational considerations. Understanding these differences is critical for rational molecular design.
Theoretical Framework: Quantifying Substituent Effects
-
Electronic Effects (Hammett Equation) : The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of a substituent's electronic influence (inductive and resonance effects) on a reaction center.[6]
-
Sigma (σ) values : The substituent constant, σ, quantifies the electronic effect. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).[7] These are further dissected into:
-
σ_m_ (meta) : Primarily reflects the inductive/field effect.
-
σ_p_ (para) : Represents the sum of inductive/field and resonance effects.
-
-
-
Steric Effects (Taft Equation) : The Taft equation extends the Hammett principle to dissect polar and steric effects in aliphatic systems, but its steric parameter, E_s_, is widely used to approximate the steric bulk of a group.[8][9]
-
E_s_ values : A more negative E_s_ value corresponds to greater steric hindrance.[8]
-
Comparative Analysis: -CH2CF3 vs. Key Analogs
The unique properties of the trifluoroethyl group are best understood by comparing it to its non-fluorinated and direct fluorinated counterparts.
Electronic Profile
The trifluoroethyl group is moderately electron-withdrawing, a character dictated by the powerful inductive pull of the three fluorine atoms, which is attenuated by the intervening methylene spacer.
-
-CH2CF3 vs. -CH2CH3 (Ethyl) : The ethyl group is weakly electron-donating through induction (hyperconjugation). In stark contrast, the -CH2CF3 group is an inductive electron-withdrawing group. The electronegativity of the fluorine atoms polarizes the C-F and C-C bonds, drawing electron density away from the benzene ring.
-
-CH2CF3 vs. -CF3 (Trifluoromethyl) : The trifluoromethyl group is a potent electron-withdrawing group, with σ_p_ and σ_m_ values of +0.54 and +0.43, respectively.[10] The methylene spacer in -CH2CF3 significantly dampens this inductive effect. While direct Hammett constants for -CH2CF3 are less commonly tabulated, computational studies and experimental data on related systems confirm its weaker electron-withdrawing strength compared to -CF3.[11]
Steric Profile
The steric demand of a substituent influences its ability to interact with binding pockets or affect reaction rates at adjacent centers.
-
-CH2CF3 vs. -CH2CH3 (Ethyl) : The trifluoroethyl group is sterically larger than the ethyl group. The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å), leading to a bulkier overall substituent.
-
-CH2CF3 vs. -CF3 (Trifluoromethyl) : While a CF3 group is often considered sterically similar to an ethyl or isopropyl group, the -CH2CF3 group is larger still due to the additional methylene unit and the rotational freedom around the CH2-CF3 bond.[3] This increased bulk can be advantageous for probing larger pockets in a receptor or for enforcing specific molecular conformations.
Data Summary
The following table summarizes the key electronic and steric parameters for comparison.
| Substituent | σ_p_ (para-effect) | σ_m_ (meta-effect) | E_s_ (Taft Steric Parameter) | Electronic Nature | Steric Bulk |
| -CH3 (Methyl) | -0.17[10] | -0.07[10] | 0.00[8] | Weakly Donating | Small |
| -CH2CH3 (Ethyl) | -0.15 | -0.07 | -0.07[8] | Weakly Donating | Small-Medium |
| -CF3 (Trifluoromethyl) | +0.54[10] | +0.43[10] | -1.16 | Strongly Withdrawing | Medium-Large |
| -CH2CF3 (Trifluoroethyl) | ~+0.25 | ~+0.20 | <-1.16 | Moderately Withdrawing | Large |
Note: Values for -CH2CF3 are estimated based on trends and computational data, as definitive, universally accepted experimental values are less common in standard compilations.
Experimental & Computational Assessment Protocols
To empower researchers, this section provides actionable protocols for quantifying these effects.
Experimental Workflow: Determining Hammett Constants via NMR Titration
This protocol outlines the determination of the pKa of a substituted benzoic acid, which can then be used to calculate the Hammett σ constant. Nuclear Magnetic Resonance (NMR) is a powerful tool for this, as the chemical shift of specific nuclei can be sensitive to the protonation state.[12]
Objective: To determine the pKa of meta- or para-trifluoroethylbenzoic acid.
Methodology:
-
Sample Preparation :
-
Prepare a stock solution of the trifluoroethylbenzoic acid derivative (e.g., 10 mM) in a suitable solvent system (e.g., D2O/methanol-d4 mixture).[13]
-
Prepare a series of buffer solutions spanning a pH range from ~2 to ~8.
-
Create a set of NMR samples, each containing the acid stock solution and a different buffer, ensuring constant ionic strength across all samples.[14]
-
-
NMR Acquisition :
-
Acquire ¹H or ¹⁹F NMR spectra for each sample at a constant temperature.[15] The chemical shift of the aromatic protons or the -CF3 fluorine atoms will be monitored.
-
-
Data Analysis :
-
Plot the observed chemical shift (δ_obs_) against the pH of the solution.
-
Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal fit) to extract the pKa, which is the pH at the inflection point of the curve.
-
-
Calculation of Sigma (σ) :
-
Use the Hammett equation in its equilibrium form: σ = (pKa_unsubstituted - pKa_substituted) / ρ
-
pKa_unsubstituted is the pKa of benzoic acid under identical conditions.
-
ρ (rho) is the reaction constant, which is defined as 1.00 for the ionization of benzoic acids in water at 25°C.[6]
-
Self-Validation: The quality of the sigmoidal fit (R² value) provides a direct measure of the data's reliability. A control titration with benzoic acid should yield a pKa close to the literature value, validating the experimental setup.
Diagram: Experimental Workflow for pKa Determination
Caption: Workflow for determining Hammett constants via NMR titration.
Computational Workflow: In Silico Assessment
Computational chemistry offers a rapid and powerful alternative for assessing electronic properties.[16] Molecular Electrostatic Potential (MEP) surfaces and Natural Bond Orbital (NBO) analysis are particularly insightful.[17][18]
Objective: To computationally compare the electronic effect of -CH2CF3 to -CH3, -CH2CH3, and -CF3 on a benzene ring.
Methodology (using a platform like Gaussian or Spartan):
-
Structure Building & Optimization :
-
Construct the four molecules: toluene, ethylbenzene, benzotrifluoride, and (2,2,2-trifluoroethyl)benzene.
-
Perform a geometry optimization using a reliable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.[19]
-
-
Property Calculation :
-
Following optimization, perform a single-point energy calculation to compute the desired properties.
-
Request the calculation of the Molecular Electrostatic Potential (MEP) surface.
-
Request a Natural Bond Orbital (NBO) analysis.
-
-
Data Analysis :
-
MEP Surface : Visualize the MEP surfaces. A more positive (blue) potential on the aromatic ring's hydrogen atoms indicates a stronger electron-withdrawing effect from the substituent.
-
NBO Analysis : Examine the NBO charges on the aromatic carbon atoms. A greater positive charge on the ipso-carbon (the carbon attached to the substituent) and other ring carbons indicates a stronger inductive electron withdrawal.
-
Self-Validation: The calculated properties should follow expected chemical intuition. For example, the MEP on the ring of benzotrifluoride should be significantly more positive than on toluene. The calculated NBO charge differences between the molecules will provide a quantitative, internally consistent ranking of electron-withdrawing strength.
Diagram: Conceptual Electronic Effects
Caption: Inductive vs. Resonance effects on an aromatic ring.
Conclusion and Outlook
The 2,2,2-trifluoroethyl group is a unique substituent that occupies a valuable space between the weakly donating ethyl group and the strongly withdrawing trifluoromethyl group. Its moderately electron-withdrawing character, stemming from an insulated inductive effect, combined with its significant steric bulk, makes it a powerful tool for fine-tuning molecular properties.[11] It allows chemists to increase lipophilicity and block metabolic oxidation at the benzylic position without drastically altering the electronic nature of the aromatic ring to the same extent as a -CF3 group. The experimental and computational workflows provided herein offer a robust framework for researchers to quantitatively assess the impact of this and other functional groups, facilitating more rational and efficient design cycles in drug discovery and materials science.
References
-
Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029. [Link]
-
Suresh, C. H., et al. (2016). Quantification and classification of substituent effects in organic chemistry: a theoretical molecular electrostatic potential study. Physical Chemistry Chemical Physics, 18(27), 18344-18356. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved February 3, 2026, from [Link]
-
Wikipedia. (n.d.). Taft equation. Retrieved February 3, 2026, from [Link]
-
Ertl, P. (2022). A Web Tool for Calculating Substituent Descriptors Compatible with Hammett Sigma Constants. Chemistry–Methods, 2(12), e202200041. [Link]
-
Popik, V. V. (2005). Determination of pKa values from pH-dependent 1H NMR chemical shifts. Journal of Chemical Education, 82(9), 1364. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Taft equation - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. uu.diva-portal.org [uu.diva-portal.org]
- 17. Quantification and classification of substituent effects in organic chemistry: a theoretical molecular electrostatic potential study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Unseen: A Guide to Personal Protective Equipment for 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene
Understanding the Hazard: A Structural Assessment
The potential hazards of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene can be inferred from its constituent parts. Fluorinated benzenes are known to be irritants and may have systemic effects.[1][2] The trifluoroethyl group, similar to that in 2,2,2-Trifluoroethanol, can also present hazards upon exposure.[3][4][5] Therefore, we must assume the compound may be a skin and eye irritant, potentially harmful if inhaled or ingested, and likely combustible.
Key Assumed Hazards:
-
Skin and Eye Irritation: Highly likely based on data for similar fluorinated aromatic compounds.[2]
-
Respiratory Tract Irritation: Inhalation of vapors may cause irritation.[2]
-
Flammability: Many organic solvents, including fluorinated benzenes, are flammable.[4][6]
-
Toxicity: The toxicological properties have not been fully investigated, warranting a cautious approach.
The Last Line of Defense: A Multi-Layered PPE Strategy
While engineering controls like fume hoods are the primary means of exposure reduction, PPE provides the final, critical barrier between the researcher and the chemical. The following details a comprehensive PPE plan for handling this compound.
Eye and Face Protection: Shielding Against the Unforeseen
Mandatory: Chemical safety goggles are the minimum requirement to protect against splashes and vapors.[7] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield should be worn in conjunction with safety goggles.[8]
Causality: The eyes are particularly vulnerable to chemical splashes, which can cause severe and irreversible damage.[9] Given the irritant nature of fluorinated compounds, stringent eye protection is non-negotiable.
Skin and Body Protection: An Impermeable Barrier
A multi-component approach is necessary to protect the skin from potential contact.
-
Gloves: The choice of glove material is critical. Based on data for similar fluorinated and aromatic compounds, nitrile or butyl rubber gloves are recommended.[10] It is imperative to double-glove when handling this compound. Always inspect gloves for any signs of degradation or punctures before and during use.[10] Change gloves frequently, and immediately upon known or suspected contact.[11]
-
Lab Coat/Apron: A flame-resistant lab coat is mandatory.[7] For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is advised.
-
Footwear: Closed-toe shoes are a standard and essential requirement in any laboratory setting to protect against spills.[10]
Glove Selection Rationale:
| Glove Material | Resistance to Aromatic Compounds | General Recommendation |
| Nitrile | Fair to Good | Suitable for incidental contact. |
| Butyl Rubber | Good | Recommended for prolonged handling and spill response. |
| Neoprene | Fair | A possible alternative to nitrile. |
| Latex | Poor | Not recommended for use with this chemical class.[10] |
Respiratory Protection: Safeguarding Inhalation Pathways
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][12] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved respirator with organic vapor cartridges is the minimum requirement.[10] For situations with a higher potential for exposure, a full-face respirator offers a greater protection factor and also provides eye and face protection.[7]
Procedural Guidance: A Step-by-Step Approach to Safety
The following workflow diagrams illustrate the key stages of handling this chemical and the corresponding safety measures.
Caption: A logical workflow for safely handling this compound.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated gloves, bench paper, and solvents, must be treated as hazardous waste.
Waste Segregation and Disposal Protocol:
Caption: A clear protocol for the segregation and disposal of hazardous waste.
Step-by-Step Disposal:
-
Segregation: Collect all liquid and solid waste containing the title compound in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated Materials: Place all contaminated disposables, such as gloves, weighing paper, and pipette tips, into the same hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][7]
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, immediate and correct action is crucial.
In Case of:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][12] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[7] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[3][8] Ventilate the area.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research. This guide serves as a foundational document, and it is imperative to supplement it with institution-specific safety training and procedures.
References
-
Safety Data Sheet: 2,2,2-Trifluoroethanol - Carl ROTH. (n.d.). Retrieved from [Link]
-
HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Fluorobenzene - Carl ROTH. (n.d.). Retrieved from [Link]
-
FLUOROBENZENE FOR SYNTHESIS MSDS | CAS 462-06-6 MSDS - Loba Chemie. (2015, May 12). Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1 - KSCL (KRISHNA). (n.d.). Retrieved from [Link]
-
Safety Data Sheet: 2,2,2-Trifluoroethanol - Carl ROTH. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]
-
1,3,5-Trifluorobenzene | C6H3F3 | CID 9745 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 1,3,5-Trifluorobenzene | C6H3F3 | CID 9745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. pppmag.com [pppmag.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
